Lu AF90103
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H15N3O3S |
|---|---|
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-[(7-methylthieno[3,2-b]pyridine-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C13H15N3O3S/c1-7-3-4-15-9-5-10(20-11(7)9)12(17)16-6-8(14)13(18)19-2/h3-5,8H,6,14H2,1-2H3,(H,16,17)/t8-/m1/s1 |
Clave InChI |
SUGRDOJCIVCHJP-MRVPVSSYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Lu AF90103: A Technical Whitepaper on its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lu AF90103 is an innovative prodrug under investigation for neuropsychiatric disorders, designed to deliver its active metabolite, compound 42d, across the blood-brain barrier. Compound 42d functions as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, with a degree of selectivity for the GluN2B subunit. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical pharmacological profile. The information presented herein is intended to provide researchers and drug developers with a thorough understanding of this novel therapeutic agent.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is critically involved in synaptic plasticity, learning, and memory.[1] Dysfunction of the NMDA receptor signaling pathway has been implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including depression. This compound represents a strategic approach to modulate NMDA receptor activity. As a methyl ester prodrug, it is designed for enhanced brain penetration, where it is subsequently hydrolyzed to its active form, compound 42d.[2][3] This active metabolite acts as a partial agonist at the NMDA receptor, offering a nuanced modulation of receptor function that may provide therapeutic benefits while mitigating the risks associated with full agonists or antagonists.
Molecular Mechanism of Action
The primary mechanism of action of this compound is attributable to its active metabolite, compound 42d.
NMDA Receptor Partial Agonism
Compound 42d is a partial agonist of the NMDA receptor, specifically targeting the GluN1/GluN2B receptor complex.[2][3][4] Partial agonists bind to the receptor but elicit a submaximal response compared to a full agonist. This property allows for a controlled and subtle modulation of receptor activity. In the context of the NMDA receptor, which requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation, compound 42d is believed to act at the co-agonist binding site on the GluN1 subunit.
Downstream Signaling Pathway
Partial agonism of the NMDA receptor by compound 42d is hypothesized to initiate a cascade of downstream signaling events that contribute to its therapeutic effects. Upon binding to the GluN1 subunit of a GluN2B-containing NMDA receptor, compound 42d induces a conformational change that leads to partial channel opening. This allows for a controlled influx of calcium ions (Ca²⁺), which act as a crucial second messenger. The influx of Ca²⁺ activates calmodulin (CaM), which in turn can modulate the activity of several downstream enzymes, including calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases can then phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF). The activation of the BDNF-TrkB signaling pathway is a key mechanism implicated in the action of many antidepressant medications.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the active metabolite of this compound, compound 42d.
Table 1: In Vitro Receptor Activity of Compound 42d
| Parameter | Receptor | Value | Reference |
| EC50 | GluN1/GluN2B | 78 nM | [2][3][4] |
| Efficacy | GluN1/GluN2B | 24% | [2][3][4] |
| Ki | NMDA Receptor | 96 nM |
Table 2: In Vitro ADMET Profile of Compound 42d
| Parameter | Result |
| Aqueous Solubility | High |
| Metabolic Stability (Human & Rat Liver Microsomes) | High |
| CYP450 Inhibition | Low risk |
| hERG Inhibition | No inhibition |
| Mutagenicity (Ames Test) | Non-mutagenic |
| Cytotoxicity | Low |
Preclinical In Vivo Pharmacology
This compound has been evaluated in several preclinical models to assess its effects on the central nervous system.
Pharmacokinetics
This compound, as a prodrug, demonstrates enhanced brain penetration compared to its active metabolite, compound 42d. In rat studies, administration of this compound resulted in a 20-fold increase in the brain concentration of compound 42d.
Anticonvulsant Activity
In a rat maximal electroshock seizure threshold (MEST) model, this compound demonstrated anticonvulsant effects, suggesting a modulatory role in neuronal excitability.
Electrophysiology
Studies in rat hippocampal slices have shown that this compound can modulate synaptic transmission, providing further evidence of its activity at the synaptic level.
Antidepressant-like Activity
In the rat Porsolt forced swim test, a widely used model for screening antidepressant drugs, this compound exhibited antidepressant-like effects.
Experimental Protocols
The following are generalized protocols for the key experiments cited.
In Vitro Receptor Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Cell membranes expressing the NMDA receptor of interest are prepared from cultured cells or brain tissue.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]MK-801) and varying concentrations of the test compound (compound 42d).
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Electrophysiological Recording: After a period of protein expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Compound Application: A baseline response is established by applying a known agonist (e.g., glutamate and glycine). The test compound (compound 42d) is then applied at various concentrations.
-
Data Acquisition: The resulting ion currents are recorded and measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and maximal efficacy of the test compound relative to the full agonist.
Porsolt Forced Swim Test (Rat)
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[5][6][7][8][9]
-
Acclimation: Animals are brought to the testing room at least one hour before the experiment to acclimate.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the test.
-
Pre-test Session (Day 1): Each rat is placed in the swim cylinder for a 15-minute session.[6][9]
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.[6][9]
-
Behavioral Scoring: The duration of immobility (when the rat makes only the movements necessary to keep its head above water) is recorded during the test session.
-
Data Analysis: The immobility times of the drug-treated group are compared to the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound is a promising CNS drug candidate with a well-defined mechanism of action centered on the partial agonism of its active metabolite, compound 42d, at the NMDA receptor, particularly the GluN2B subtype. Its prodrug design facilitates brain penetration, allowing for effective target engagement. The preclinical data suggest that this compound has the potential to modulate neuronal excitability and synaptic plasticity, which may translate into therapeutic benefits for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate its clinical potential.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor activation in the aged rat: electrophysiological investigations in the CA1 area of the hippocampal slice ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological recordings from rat hippocampus slices following in vivo brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Prodrug Strategy of Lu AF90103: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Lu AF90103 has been developed as a methyl ester prodrug to effectively deliver its active metabolite, compound 42d, to the central nervous system. This strategic approach overcomes the limited blood-brain barrier permeability of the pharmacologically active agent, enabling its potential as a novel therapeutic for neuropsychiatric disorders. This technical guide provides an in-depth analysis of the role of this compound as a prodrug, its conversion, and the mechanism of action of its active metabolite.
Rationale for the Prodrug Approach
The primary challenge in the development of compound 42d, a potent partial agonist of the N-methyl-D-aspartate (NMDA) receptor, was its inherent polarity, which restricts its ability to cross the blood-brain barrier. To address this, this compound was synthesized as a more lipophilic methyl ester prodrug. The core principle of this strategy is to mask a polar functional group of the parent drug, thereby enhancing its passive diffusion across the lipid-rich blood-brain barrier. Once in the central nervous system, the prodrug is designed to be rapidly converted to the active parent drug by endogenous enzymes.[1]
Conversion of this compound to its Active Metabolite
This compound (also referred to as compound 42e in scientific literature) is biochemically transformed into its active form, compound 42d, through the hydrolysis of its methyl ester group.[1][2][3][4][5] This enzymatic conversion is anticipated to be mediated by esterases present within the brain. The desired pharmacokinetic profile is one where the prodrug possesses sufficient systemic stability to reach the central nervous system, followed by rapid enzymatic conversion to release the active compound 42d at the target site.[1]
Caption: Prodrug conversion of this compound.
Mechanism of Action of the Active Metabolite: Compound 42d
The active metabolite, compound 42d, functions as a partial agonist at the glycine (B1666218) binding site of the GluN1 subunit of the NMDA receptor, with a particular selectivity for the GluN2B subtype.[1][2][3] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and neurotransmission. By acting as a partial agonist, compound 42d modulates receptor activity, aiming to elicit therapeutic effects for conditions like depression without inducing the psychotomimetic side effects associated with NMDA receptor antagonists such as ketamine.[2][3]
Caption: Signaling pathway of Compound 42d.
Quantitative Data
The following table summarizes the key quantitative parameters associated with the active metabolite of this compound, compound 42d.
| Parameter | Value | Receptor Subtype | Description |
| EC50 | 78 nM | GluN1/GluN2B | The concentration of compound 42d that produces 50% of its maximal response. |
| Efficacy | 24% | GluN1/GluN2B | The intrinsic activity of compound 42d as a partial agonist relative to a full agonist. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound and its active metabolite are outlined below.
Blood-Brain Barrier Penetration: Rat Microdialysis
Objective: To assess the ability of this compound to cross the blood-brain barrier and convert to its active metabolite, compound 42d, in the brain.
Methodology:
-
Male Sprague-Dawley rats are anesthetized and surgically implanted with a microdialysis guide cannula targeting a specific brain region, such as the hippocampus or prefrontal cortex.
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
This compound is administered systemically (e.g., via subcutaneous or intravenous injection).
-
Dialysate samples are collected at regular intervals and analyzed using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of both this compound and compound 42d over time.
Caption: Experimental workflow for rat microdialysis.
In Vivo Pharmacodynamic Effects: Seizure Models and EEG
Objective: To evaluate the acute in vivo effects of this compound administration, mediated by its conversion to compound 42d.
Methodology for Seizure Models (e.g., Maximal Electroshock Threshold Test - MEST):
-
Animals are administered with either vehicle or varying doses of this compound.
-
At a specified time post-administration, a brief electrical stimulus is delivered via corneal or ear clip electrodes.
-
The threshold for inducing a tonic hindlimb extension seizure is determined for each animal.
-
An increase in the seizure threshold in the this compound-treated group compared to the vehicle group indicates a pharmacodynamic effect of the active metabolite in the CNS.
Methodology for Electroencephalography (EEG):
-
Rats are surgically implanted with electrodes to record cortical EEG signals.
-
After a baseline EEG recording period, this compound or vehicle is administered.
-
EEG recordings are continuously collected for a defined period post-dosing.
-
The EEG data is analyzed for changes in various frequency bands (e.g., gamma, theta) and for the occurrence of any specific electrophysiological events, which can indicate target engagement and central nervous system activity of compound 42d.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Advancements in NMDA Receptor-Targeted Antidepressants: From dâCycloserine Discovery to Preclinical Efficacy of this compound - American Chemical Society - Figshare [acs.figshare.com]
Lu AF90103: A Technical Guide to its GluN2B Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AF90103 is an innovative prodrug designed for enhanced central nervous system (CNS) penetration, where it is rapidly converted to its active metabolite, compound 42d.[1] This active compound has been identified as a potent partial agonist at the N-methyl-D-aspartate (NMDA) receptor, demonstrating notable selectivity for the GluN2B subunit.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound's active form, 42d, with a focus on its interaction with various NMDA receptor subtypes. Detailed experimental methodologies for assessing this selectivity are provided, alongside visualizations of key pathways and workflows to support further research and development in this area.
Introduction to this compound and the GluN2B Receptor
The NMDA receptor, a crucial component of excitatory neurotransmission in the CNS, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[1][3] The specific composition of the GluN2 subunits (A, B, C, or D) dictates the receptor's pharmacological and biophysical properties, making subtype-selective modulation a key strategy for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][4]
The GluN2B subunit, in particular, is implicated in synaptic plasticity, learning, and memory, and its dysregulation has been linked to conditions such as depression.[5][6] this compound was developed through a structure-based drug design approach to identify potent partial agonists with a profile similar to D-cycloserine (DCS), but with enhanced selectivity for the GluN2B subtype.[1][2] this compound itself is a methyl ester prodrug of the active compound 42d, a design feature that facilitates its passage across the blood-brain barrier.[1] Once in the CNS, endogenous esterases are hypothesized to convert this compound into the pharmacologically active 42d.[1]
Pharmacological Profile of Active Metabolite 42d
The functional activity of compound 42d has been characterized across the four major NMDA receptor subtypes: GluN2A, GluN2B, GluN2C, and GluN2D. The following table summarizes the quantitative data obtained from these assessments.
| Receptor Subtype | Agonist Potency (EC50, µM) | Maximal Response (% Efficacy) |
| GluN1/GluN2A | >30 | Low-efficacy partial agonism |
| GluN1/GluN2B | 0.078 | 24% |
| GluN1/GluN2C | 1.1 | Partial agonism |
| GluN1/GluN2D | 3.3 | Antagonist |
| (Data sourced from J Med Chem. 2024 Nov 28;67(22):20135-20155)[1][2] |
Experimental Protocols
The characterization of this compound's active metabolite, 42d, relies on established in vitro methodologies to determine its potency and efficacy at distinct NMDA receptor subtypes. The following are detailed descriptions of the key experimental protocols employed.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying the function of ion channels, such as the NMDA receptor, in a controlled environment.
Objective: To measure the ion flow (current) through specific NMDA receptor subtypes in response to the application of a test compound and determine its functional activity (agonist, antagonist, or partial agonist), potency (EC50), and efficacy.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis frogs and defolliculated.[7]
-
cRNA Injection: Oocytes are microinjected with a solution containing complementary RNA (cRNA) encoding for the human GluN1 subunit and one of the human GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D) in a 1:2 ratio.[7] This allows for the expression of specific, homogenous NMDA receptor subtypes on the oocyte's cell membrane.
-
Incubation: The injected oocytes are incubated for 2-7 days at 15-18°C in Barth's culture medium to allow for receptor expression.[7]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution.[7]
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[8]
-
The oocyte's membrane potential is clamped at a holding potential (typically -40 mV to -60 mV).[7][9]
-
A baseline response is established by applying a solution containing glutamate (B1630785) and glycine (B1666218) to activate the expressed NMDA receptors.
-
Compound 42d is then co-applied with glutamate and glycine at varying concentrations to generate a concentration-response curve.[7]
-
The resulting currents are measured, and the data is used to calculate the EC50 and maximal efficacy relative to the response of a full agonist.[7]
-
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of compound 42d for the NMDA receptor, typically at the GluN1 subunit's glycine binding site.
Methodology:
-
Membrane Preparation: Membranes from cells or brain tissue expressing the target NMDA receptor subtype are prepared through homogenization and centrifugation.[10]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a radiolabeled ligand (e.g., [3H]-MDL105,519, which binds to the glycine site on GluN1), and the test compound (42d) at various concentrations.[1][10]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat that traps the membranes.[10]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptors.[10]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[10]
Visualizations
Signaling and Activation Pathways
Caption: Prodrug activation and mechanism of action of this compound's active metabolite.
Experimental Workflow
Caption: Workflow for determining the subtype selectivity of compound 42d.
GluN2B Signaling Pathway
Caption: Simplified downstream signaling cascade of the GluN2B receptor.
Conclusion
This compound represents a promising CNS-penetrant prodrug that delivers the active compound 42d, a potent partial agonist with clear selectivity for the GluN2B-containing NMDA receptor subtype. The data presented herein, obtained through rigorous electrophysiological and binding assays, underscore its potential as a valuable tool for dissecting the role of GluN2B in various neurological functions and as a lead compound for the development of novel therapeutics. The detailed protocols and visual guides provided in this document are intended to facilitate further investigation into this and related compounds, ultimately advancing the field of subtype-selective NMDA receptor modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A scientometric analysis of research on the role of NMDA receptor in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. giffordbioscience.com [giffordbioscience.com]
Preclinical Profile of Lu AF90103: A Novel GluN2B-Targeted Antidepressant
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lu AF90103 is a promising new antidepressant candidate that operates through a novel mechanism of action centered on the N-methyl-D-aspartate (NMDA) receptor. As a methyl ester prodrug, this compound is designed to efficiently cross the blood-brain barrier, where it is metabolized to its active form, compound 42d. This active metabolite functions as a partial agonist at the GluN1/GluN2B subunit of the NMDA receptor complex. Preclinical studies in rodent models have demonstrated that this compound elicits both acute and sustained antidepressant-like effects, suggesting its potential as a rapidly acting therapeutic for major depressive disorder. This document provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, efficacy in established animal models of depression, and the detailed experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound's therapeutic potential is rooted in its active metabolite, 42d, which exhibits a distinct pharmacological profile as a partial agonist of the GluN1/GluN2B NMDA receptor complex.[1][2][3][4][5] This targeted modulation of the glutamatergic system represents a departure from traditional monoaminergic antidepressants. The partial agonism at the GluN2B subunit is hypothesized to normalize glutamatergic neurotransmission, which is often dysregulated in depressive states, without inducing the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine.[1][2][3][4][5]
Quantitative Pharmacological Data
The preclinical development of this compound has yielded specific quantitative data that characterize the potency and activity of its active metabolite, 42d. These findings are summarized in the tables below.
Table 1: In Vitro Pharmacology of Compound 42d
| Parameter | Value | Description |
| Target | GluN1/GluN2B NMDA Receptor | The specific subunit of the NMDA receptor complex where the compound exerts its effect. |
| Activity | Partial Agonist | The compound partially activates the receptor upon binding. |
| Efficacy | 24% | The degree of receptor activation compared to a full agonist.[1][2][3][4][5] |
| EC50 | 78 nM | The concentration of the compound that produces 50% of its maximal effect.[1][2][3][4][5] |
| Cytotoxicity (IC50) | > 67 µM | The concentration at which the compound induces 50% cell death, indicating a favorable safety profile at therapeutic concentrations.[5] |
Preclinical Efficacy in Animal Models
The antidepressant potential of this compound has been evaluated in a series of in vivo rodent models. These studies have demonstrated both acute and lasting effects on behaviors relevant to depression.
Key Findings:
-
Blood-Brain Barrier Penetration: Rat microdialysis studies have confirmed that this compound effectively crosses the blood-brain barrier and is converted to its active form, 42d, in the central nervous system.[1][2][3][4][5]
-
Acute Effects: In a seizure model and through electroencephalogram (EEG) monitoring in rats, administration of this compound resulted in observable acute effects, indicating target engagement and central nervous system activity.[1][2][3][4][5]
-
Lasting Antidepressant-Like Effects: In a stress-sensitive hippocampal pathway model and an antidepressant-sensitive behavioral model in rats, this compound demonstrated sustained effects, which is a crucial characteristic for an antidepressant medication.[1][2][3][4][5]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are available in the supplementary information of the primary research article published in the Journal of Medicinal Chemistry.[6] These protocols include methodologies for:
-
In vitro assays (e.g., binding affinity, functional assays)
-
Pharmacokinetic studies (e.g., rat microdialysis)
-
In vivo behavioral models (e.g., seizure threshold, antidepressant-sensitive models)
-
Electrophysiological recordings (e.g., EEG)
Visualized Workflows and Signaling Pathways
To further elucidate the mechanisms and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to Lu AF90103: A Novel NMDA Receptor Modulator for Treatment-Resistant Depression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Treatment-resistant depression (TRD) presents a significant challenge in mental healthcare, necessitating the exploration of novel therapeutic avenues. The N-methyl-D-aspartate (NMDA) receptor has emerged as a key target, with the dissociative anesthetic ketamine demonstrating rapid antidepressant effects. However, its adverse effect profile has spurred the search for alternative modulators. This document provides a comprehensive technical overview of Lu AF90103, a preclinical candidate developed as a potential treatment for TRD. This compound is a methyl ester prodrug of the active compound 42d, a potent partial agonist of the GluN1/GluN2B NMDA receptor complex. This guide details the pharmacological profile of this compound and its active metabolite, summarizing key quantitative data and outlining the experimental protocols from foundational preclinical studies.
Introduction
The discovery of the rapid antidepressant effects of the NMDA receptor antagonist, ketamine, has revolutionized the understanding of the neurobiology of depression. However, the psychotomimetic side effects associated with ketamine have limited its widespread clinical use.[1][2] An alternative strategy has focused on modulating the NMDA receptor through the glycine (B1666218) binding site on the GluN1 subunit. D-cycloserine (DCS), a partial agonist at this site, has shown antidepressant efficacy without inducing the dissociative effects seen with ketamine.[1][3][4] This has driven the development of novel glycine site modulators with improved potency and subtype selectivity.
This compound (designated as compound 42e in initial publications) was developed as a methyl ester prodrug to enhance brain penetration of its active metabolite, compound 42d.[3][4] Compound 42d is a potent partial agonist at the GluN1/GluN2B NMDA receptor subtype.[3][4] This targeted mechanism of action is hypothesized to provide rapid antidepressant effects with a more favorable safety and tolerability profile compared to non-selective NMDA receptor antagonists.
Mechanism of Action
This compound is designed to be rapidly converted to its active form, compound 42d, in the body. Compound 42d exerts its pharmacological effects by acting as a partial agonist at the glycine co-agonist site of the NMDA receptor, with a preference for the GluN2B subunit. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity. For the channel to open, both the neurotransmitter glutamate (B1630785) (binding to the GluN2 subunit) and a co-agonist, either glycine or D-serine (binding to the GluN1 subunit), must be present.
As a partial agonist, compound 42d binds to the glycine site on the GluN1 subunit and elicits a response that is lower than that of the full co-agonists, glycine and D-serine. This modulation of NMDA receptor activity is believed to be the basis for its antidepressant effects.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its active metabolite, compound 42d.
Table 1: In Vitro Receptor Activity of Compound 42d
| Parameter | Value | Receptor Subtype | Description |
| EC50 | 78 nM | GluN1/GluN2B | Concentration for 50% of maximal response.[3][4] |
| Efficacy | 24% | GluN1/GluN2B | Maximal response relative to the full agonist glycine.[3][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound and compound 42d.
In Vitro NMDA Receptor Activity Assay
The functional activity of compound 42d at the NMDA receptor was assessed using a two-electrode voltage-clamp electrophysiology assay in Xenopus oocytes expressing human recombinant NMDA receptor subunits.
-
Objective: To determine the potency (EC50) and efficacy of compound 42d at the GluN1/GluN2B NMDA receptor subtype.
-
Method:
-
Xenopus laevis oocytes were injected with cRNA encoding human GluN1 and GluN2B subunits.
-
After 2-5 days of incubation, oocytes were placed in a recording chamber and perfused with a buffer solution.
-
Oocytes were voltage-clamped at -70 mV.
-
Increasing concentrations of compound 42d were co-applied with a fixed concentration of glutamate.
-
The resulting inward current, mediated by the influx of Ca2+ and Na+ through the NMDA receptor channel, was measured.
-
The maximal response was compared to the response elicited by the full co-agonist glycine to determine the percent efficacy.
-
Concentration-response curves were generated to calculate the EC50 value.
-
In Vivo Pharmacokinetics: Rat Microdialysis
To confirm that this compound can cross the blood-brain barrier and convert to its active metabolite, compound 42d, in the brain, in vivo microdialysis studies were conducted in rats.
-
Objective: To measure the concentration of compound 42d in the rat brain following systemic administration of this compound.
-
Method:
-
Male Sprague-Dawley rats were anesthetized and a guide cannula for the microdialysis probe was stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus).
-
After a recovery period, a microdialysis probe was inserted through the guide cannula.
-
The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
This compound was administered systemically (e.g., via subcutaneous or intraperitoneal injection).
-
Dialysate samples were collected at regular intervals and analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of compound 42d.
-
Preclinical Efficacy Models
The antidepressant-like effects of this compound have been investigated in rodent models of depression. While specific data from these studies is not yet publicly available in full detail, the abstracts of published research indicate that administration of this compound resulted in both acute and lasting effects in models sensitive to antidepressant drugs.[3][4] These models typically include the forced swim test and the tail suspension test, which measure behavioral despair, and models of chronic stress.
Conclusion and Future Directions
This compound represents a promising next-generation approach to the treatment of depression, building on the clinical validation of the NMDA receptor as a therapeutic target. Its mechanism as a prodrug of a potent and selective GluN1/GluN2B partial agonist offers the potential for rapid antidepressant efficacy with an improved safety profile over existing NMDA receptor modulators. The preclinical data generated to date support its continued development. Further research will be necessary to fully characterize its efficacy and safety in more advanced preclinical models and, ultimately, in human clinical trials for treatment-resistant depression. The detailed experimental protocols provided in this guide are intended to facilitate the ongoing investigation of this compound and similar compounds by the scientific community.
References
- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Mechanism of Action: Targeting the NMDA Receptor
An In-Depth Technical Guide to the Pharmacodynamics of Lu AF90103
This compound is a novel investigational agent developed for neuropsychiatric disorders. It is a methyl ester prodrug designed to deliver its active metabolite, compound 42d, across the blood-brain barrier. The pharmacodynamic activity of this compound is primarily attributable to the action of compound 42d as a partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, with a specific profile targeting the GluN2B subunit. This guide provides a detailed overview of the pharmacodynamics of this compound, summarizing key preclinical findings, experimental methodologies, and the underlying mechanism of action.
The primary mechanism of action of the active metabolite of this compound, compound 42d, is its partial agonism on the GluN1/GluN2B subtype of the NMDA receptor.[1][2][3][4][5] NMDA receptors are critical for synaptic plasticity, learning, and memory. Their dysfunction has been implicated in various neurological and psychiatric conditions. Unlike NMDA receptor antagonists like ketamine, which can have psychotomimetic side effects, the partial agonism at the glycine site is hypothesized to offer a therapeutic effect with a better safety profile.[2]
Signaling Pathway
The binding of compound 42d to the GluN1 subunit of the NMDA receptor facilitates the influx of calcium ions (Ca2+) into the neuron, but to a lesser extent than a full agonist. This modulated Ca2+ influx is thought to trigger downstream signaling cascades involved in neuroplasticity, such as the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK), ultimately leading to changes in gene expression and protein synthesis that underpin the antidepressant effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Advancements in NMDA Receptor-Targeted Antidepressants: From dâCycloserine Discovery to Preclinical Efficacy of this compound - American Chemical Society - Figshare [acs.figshare.com]
Lu AF90103: A Novel NMDA Receptor Partial Agonist for Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system (CNS), has long been a target for therapeutic intervention in a range of neurological and psychiatric conditions. The discovery that partial agonists of the NMDA receptor, such as D-cycloserine (DCS), can exhibit antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine has spurred the development of novel modulators. This whitepaper details the preclinical profile of Lu AF90103, a promising new chemical entity designed as a brain-penetrant prodrug of a potent NMDA receptor partial agonist, compound 42d. This compound, through its active metabolite, demonstrates a desirable pharmacological profile with potential applications in the treatment of neuropsychiatric disorders.
Core Compound Profile: this compound and its Active Metabolite 42d
This compound is a methyl ester prodrug designed to overcome the blood-brain barrier and subsequently be metabolized to its active form, compound 42d.[1][2][3] This strategy enhances the central nervous system bioavailability of the active moiety.
Mechanism of Action
Compound 42d acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor, specifically targeting the GluN1/GluN2B subtype.[1][2][3] Partial agonism allows for a modulatory effect on receptor activity, avoiding the complete channel blockade associated with antagonists, which is thought to contribute to their undesirable side effects.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its active metabolite, compound 42d.
Table 1: In Vitro Activity of Compound 42d at NMDA Receptor Subtypes
| Receptor Subtype | Parameter | Value |
| GluN1/GluN2B | EC50 | 78 nM[1][2][3] |
| GluN1/GluN2B | Efficacy (relative to glycine) | 24%[1][2][3] |
Table 2: In Vivo Preclinical Efficacy of this compound
| Experimental Model | Species | Effect |
| Audiogenic Seizure Model | Rat | Demonstrated acute effects[1][2][3] |
| Electroencephalography (EEG) | Rat | Showed acute effects[1][2][3] |
| Stress-Sensitive Hippocampal Pathway | Rat | Exhibited lasting effects[1][2][3] |
| Antidepressant-Sensitive Model | Rat | Showed lasting effects[1][2][3] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of Compound 42d at the NMDA Receptor
Caption: Mechanism of action of this compound's active metabolite.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays for NMDA Receptor Subtypes
Objective: To determine the binding affinity of compound 42d for various NMDA receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing specific human NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.).
-
Radioligand: A suitable radioligand, such as [³H]CGP39653 for the glutamate (B1630785) site or [³H]MDL105,519 for the glycine site, is used.
-
Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of the test compound (compound 42d) in a suitable buffer.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
Objective: To characterize the functional activity (efficacy and potency) of compound 42d at different NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubation: The oocytes are incubated for several days to allow for receptor expression on the cell surface.
-
Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte for voltage clamping.
-
Compound Application: A baseline current is established, and then glutamate and varying concentrations of the test compound (compound 42d) are applied to the oocyte.
-
Data Acquisition: The resulting ion current is measured. The peak current at each concentration of the test compound is recorded.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal efficacy relative to a full agonist like glycine) are determined using non-linear regression.
Rat Brain Microdialysis
Objective: To assess the blood-brain barrier penetration of this compound and its conversion to the active metabolite 42d in the brain.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum or prefrontal cortex) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate.
-
Drug Administration: this compound is administered to the animal (e.g., via subcutaneous or intravenous injection).
-
Sample Collection: Dialysate samples are collected at regular intervals. Blood samples are also collected concurrently.
-
Analysis: The concentrations of this compound and compound 42d in the dialysate and plasma samples are quantified using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to determine the extent of blood-brain barrier penetration.
Audiogenic Seizure Model in Rats
Objective: To evaluate the acute in vivo central nervous system effects of this compound.
Methodology:
-
Animal Model: A strain of rats susceptible to audiogenic seizures is used.
-
Drug Administration: Animals are pre-treated with this compound or vehicle at various doses.
-
Seizure Induction: After a specified time, the animals are exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren) for a fixed duration.
-
Behavioral Scoring: The severity of the resulting seizures is scored based on a standardized rating scale (e.g., observing behaviors from wild running to tonic-clonic convulsions).
-
Data Analysis: The effect of this compound on seizure severity and incidence is compared between the treated and vehicle groups.
Conclusion
This compound represents a promising development in the pursuit of novel therapeutics for neuropsychiatric disorders. Its design as a brain-penetrant prodrug of a potent and selective NMDA receptor partial agonist, compound 42d, has been validated in preclinical studies. The data presented in this whitepaper demonstrate that this compound effectively delivers its active metabolite to the central nervous system, where it modulates NMDA receptor function and exhibits significant effects in animal models relevant to neuropsychiatric conditions. Further investigation into the clinical potential of this compound is warranted.
References
- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Advancements in NMDA Receptor-Targeted Antidepressants: From dâCycloserine Discovery to Preclinical Efficacy of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
Navigating the Blood-Brain Barrier: A Technical Guide to the CNS Penetration of Lu AF90103
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) penetration capabilities of Lu AF90103, a novel prodrug developed for central nervous system (CNS) targets. The following sections detail the quantitative data from preclinical studies, outline the experimental methodologies employed, and visualize the underlying strategies and workflows.
Core Concept: A Prodrug Strategy for CNS Delivery
This compound is a methyl ester prodrug of the active compound, designated as 42d. The active molecule 42d is a potent partial agonist of the GluN1/GluN2B subtype of the N-Methyl-D-Aspartate (NMDA) receptor, a key target in neuropsychiatric drug discovery.[1][2] However, the inherent physicochemical properties of 42d, specifically its zwitterionic nature and high polarity (LogD at pH 7.4 = -0.6), result in negligible CNS penetration.[1] To overcome this limitation, a prodrug approach was implemented, converting the carboxylic acid group of 42d into a methyl ester (this compound). This modification enhances lipophilicity, facilitating passive diffusion across the BBB. Once in the CNS, endogenous esterases are expected to hydrolyze the ester, releasing the active parent compound 42d at the target site.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies assessing the BBB penetration and relevant properties of this compound and its active metabolite 42d.
Table 1: In Vitro Permeability and Physicochemical Properties of Active Compound 42d
| Parameter | Value | Description |
| Apparent Permeability (Papp) A-B | < 0.1 x 10⁻⁶ cm/s | Very low passive permeability in MDCKII-MDR1 cells, indicating poor BBB penetration potential of the active compound itself.[1] |
| Aqueous Solubility | 7400 µM | High solubility, a favorable property for a drug, but in this case, it reflects the high polarity that hinders BBB crossing.[1] |
| Unbound Fraction in Brain Homogenate (fubr) | 56% | The percentage of the compound that is not bound to brain tissue components and is pharmacologically active.[1] |
| Unbound Fraction in Plasma (fup) | 62% | The percentage of the compound that is not bound to plasma proteins and is available to cross the BBB.[1] |
Table 2: In Vivo Brain Penetration of Active Compound 42d (following administration of this compound)
| Parameter | Value | Species | Method |
| Brain/Plasma Ratio | 1.0 | Rat | Not specified |
| Free Brain Exposure | 353 nM | Rat | Not specified |
| Extracellular Levels of 42d | Sustained | Rat | Microdialysis |
Note: Administration of this compound resulted in a 20-fold increase in the brain concentrations of the active compound 42d compared to direct administration of 42d.[1]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Permeability Assay: MDCKII-MDR1
The in vitro permeability of the active compound 42d was assessed using the Madin-Darby Canine Kidney (MDCKII) cell line transfected with the human multidrug resistance protein 1 (MDR1) gene. This model is a standard tool for predicting BBB penetration and identifying substrates of the P-glycoprotein (P-gp) efflux transporter.
Protocol Outline:
-
Cell Culture: MDCKII-MDR1 cells are cultured on semi-permeable filter supports (e.g., Transwell inserts) to form a confluent and polarized monolayer that mimics the BBB.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the passage of a low permeability marker (e.g., Lucifer Yellow).
-
Bidirectional Transport Study:
-
The test compound (42d) is added to either the apical (A, representing the blood side) or the basolateral (B, representing the brain side) chamber of the Transwell system.
-
The appearance of the compound in the receiver chamber (B or A, respectively) is measured over time.
-
-
Sample Analysis: Samples from both chambers are collected at predetermined time points and the concentration of the test compound is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
In Vivo Brain Penetration: Rat Microdialysis
The ability of this compound to deliver the active compound 42d to the CNS was confirmed using in vivo microdialysis in rats. This technique allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF), providing a direct measure of target site exposure.
Protocol Outline:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., ventral hippocampus) of an anesthetized rat. The animal is then allowed to recover from the surgery.
-
Probe Perfusion: The microdialysis probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low, constant flow rate.
-
Drug Administration: A single dose of this compound (e.g., 30 mg/kg, s.c.) is administered to the freely moving animal.
-
Dialysate Collection: The perfusate (dialysate), containing molecules that have diffused from the ECF across the probe's semi-permeable membrane, is collected at regular intervals.
-
Sample Analysis: The concentration of the active compound 42d in the dialysate samples is quantified using a highly sensitive analytical method such as LC-MS/MS.
-
Data Analysis: The resulting data provides a time-concentration profile of the unbound, pharmacologically active drug in the brain.
References
In Vitro Characterization of Lu AF90103: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lu AF90103 is a novel methyl ester prodrug under investigation for its potential antidepressant effects. In vivo, it is rapidly converted to its active metabolite, compound 42d, which acts as a partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the GluN2B subunit. This document provides a comprehensive technical overview of the in vitro characterization of this compound's active form, compound 42d, including its pharmacological activity, and a summary of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.
Core Pharmacological Activity
The primary mechanism of action of the active metabolite of this compound, compound 42d, is the partial agonism of the NMDA receptor, specifically targeting the GluN1/GluN2B subunit complex. The in vitro potency and efficacy of compound 42d were determined using electrophysiological techniques on recombinant human NMDA receptors expressed in Xenopus oocytes.[1][2][3][4]
Table 1: In Vitro Pharmacological Profile of Compound 42d
| Parameter | Value | Receptor Subtype | Assay Type |
| EC50 | 78 nM | Human NMDA GluN1/GluN2B | Two-Electrode Voltage Clamp |
| Efficacy | 24% | Human NMDA GluN1/GluN2B | Two-Electrode Voltage Clamp |
In Vitro ADMET Profile
A comprehensive panel of in vitro ADMET assays was conducted to assess the drug-like properties of compound 42d. The following table summarizes the key findings.
Table 2: Summary of In Vitro ADMET Properties of Compound 42d
| ADMET Parameter | Assay | Result |
| Solubility | Thermodynamic Solubility | > 7400 µM |
| Permeability | MDR1-MDCK | Low |
| Metabolic Stability | Human Liver Microsomes | High |
| Metabolic Stability | Rat Liver Microsomes | High |
| Protein Binding | Human Plasma | Moderate |
| Protein Binding | Rat Plasma | Moderate |
| CYP Inhibition | Cytochrome P450 Panel | Low |
| hERG Inhibition | Electrophysiology | No significant inhibition |
| Mutagenicity | Mini-Ames Test | Non-mutagenic |
| Cytotoxicity | Cellular Assays | Low |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the methodology used to determine the potency (EC50) and efficacy of compound 42d at human NMDA GluN1/GluN2B receptors.
Objective: To measure the electrophysiological response of NMDA receptors to varying concentrations of compound 42d.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1 and GluN2B subunits
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl
-
Recording chamber
-
Perfusion system
-
Recording solution (e.g., Ba2+-Ringer's solution)
-
Compound 42d stock solution and serial dilutions
Procedure:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding for the human GluN1 and GluN2B subunits. Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrode Placement: An oocyte is placed in the recording chamber and continuously perfused with the recording solution. Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.
-
Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -70 mV using the TEVC amplifier.
-
Compound Application: A baseline current is established in the presence of glutamate (B1630785) and glycine. Increasing concentrations of compound 42d are then co-applied with glutamate and glycine to the oocyte via the perfusion system.
-
Data Recording: The resulting inward currents at each concentration of compound 42d are recorded.
-
Data Analysis: The peak current at each concentration is measured and normalized to the maximum response. The resulting concentration-response curve is fitted to a sigmoidal dose-response equation to determine the EC50 and efficacy.
In Vitro ADMET Assays
The following provides a general overview of the types of assays conducted to determine the ADMET profile of compound 42d. For detailed, step-by-step protocols, please refer to the Supporting Information of the primary publication.
-
Thermodynamic Solubility: This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.
-
MDR1-MDCK Permeability Assay: This assay uses a cell line overexpressing the P-glycoprotein (P-gp) efflux transporter to assess the potential for a compound to cross the blood-brain barrier.
-
Microsomal and Hepatic Stability: These assays evaluate the metabolic stability of a compound in the presence of liver microsomes or hepatocytes from different species (e.g., human, rat).
-
Plasma Protein Binding: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.
-
CYP Inhibition: This assay assesses the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.
-
hERG Assay: This electrophysiological assay evaluates the potential of a compound to block the hERG potassium channel, which can be associated with cardiac arrhythmias.
-
Mini-Ames Test: This assay is a rapid screen for the mutagenic potential of a compound.
-
Cytotoxicity Assays: These assays determine the concentration at which a compound induces cell death in various cell lines.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway in Antidepressant Action
The binding of the active metabolite of this compound, compound 42d, to the GluN1/GluN2B receptor initiates a signaling cascade implicated in the therapeutic effects of rapid-acting antidepressants. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified NMDA receptor signaling pathway.
Prodrug Activation and Target Engagement
This compound is a prodrug that is converted to its active form, compound 42d, in the body. The following diagram illustrates this process and subsequent target engagement.
References
Methodological & Application
Lu AF90103: Application Notes and Protocols for In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF90103 is a novel investigational compound demonstrating potential as a rapid-acting antidepressant. It functions as a methyl ester prodrug of the active compound 42d.[1][2][3][4] The active metabolite, 42d, is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B subunit complex with an efficacy of 24% and an EC₅₀ value of 78 nM.[1][2][3][4] This mechanism of action is distinct from traditional antidepressants and suggests a potential for faster therapeutic onset and a different side-effect profile. These application notes provide detailed protocols for the use of this compound in preclinical rodent models to assess its antidepressant-like effects and impact on synaptic plasticity.
Mechanism of Action & Signaling Pathway
This compound readily crosses the blood-brain barrier, where it is rapidly hydrolyzed by esterases into its active form, 42d.[1][3] As a partial agonist at the glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor, 42d modulates glutamatergic neurotransmission. Unlike NMDA receptor antagonists (e.g., ketamine), which block channel function, 42d provides a sub-maximal activation. This modulation is hypothesized to normalize aberrant glutamate (B1630785) signaling associated with depression without inducing the psychotomimetic side effects linked to complete receptor blockade. The downstream signaling cascade is thought to involve the activation of neurotrophic pathways, such as Brain-Derived Neurotrophic Factor (BDNF) signaling, which in turn promotes synaptic plasticity, synaptogenesis, and neuronal survival—key factors implicated in the therapeutic effects of antidepressants.
Caption: Mechanism of this compound activation and downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its active metabolite, 42d.
| Parameter | Value | Reference |
| Compound | 42d (Active Metabolite) | [1][3] |
| Target | GluN1/GluN2B NMDA Receptor | [1][3] |
| Activity | Partial Agonist | [1][3] |
| EC₅₀ | 78 nM | [1][3][4] |
| Efficacy | 24% | [1][3][4] |
| Aqueous Solubility (42d) | 7400 µM | [3] |
| Unbound Fraction (Brain, 42d) | 56% | [3] |
| Unbound Fraction (Plasma, 42d) | 62% | [3] |
Table 1: In Vitro Pharmacological Profile of the Active Metabolite (42d).
| Animal Model | Doses of this compound (s.c.) | Key Findings | Reference |
| Rat Porsolt Swim Test | 0.3, 1, and 3 mg/kg | Significant reduction in immobility time at all doses. | [3] |
| Rat Maximal Electroshock Seizure Threshold (MEST) | 3, 10, and 30 mg/kg | Significant increase in seizure threshold at 10 and 30 mg/kg. | [3] |
| Rat Basal Synaptic Transmission (TA-CA1 Pathway) | 3 mg/kg | Lasting enhancement of synaptic transmission 24 hours post-administration. | [3] |
Table 2: Summary of In Vivo Efficacy of this compound in Rodent Models.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the antidepressant-like and neurophysiological effects of this compound in rats.
Protocol 1: Porsolt Forced Swim Test (FST) in Rats
This protocol is designed to assess the antidepressant-like activity of this compound by measuring the immobility time of rats in an inescapable water cylinder.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Transparent cylindrical containers (40-50 cm high, 20 cm diameter)
-
Water bath to maintain water temperature at 24-25°C
-
Video recording system
-
Animal scale
-
Towels for drying
Procedure:
-
Acclimation: House rats in the testing facility for at least one week prior to the experiment. Handle animals daily for 5 days leading up to the test to minimize stress.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle at concentrations for subcutaneous (s.c.) administration of 0.3, 1, and 3 mg/kg.
-
Administer the vehicle or this compound doses to different groups of rats (n=15 per group) 24 hours before the test session.[3]
-
-
Test Session:
-
Fill the cylinders with water (24-25°C) to a depth of 15-20 cm, ensuring the rat cannot touch the bottom with its tail or feet.
-
Gently place each rat into its respective cylinder.
-
The test session lasts for 5-6 minutes.[5] A common variation involves a 15-minute pre-swim on day 1, followed by a 5-minute test swim on day 2.[5]
-
Record the entire session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Compare the immobility times between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Caption: Workflow for the Porsolt Forced Swim Test with this compound.
Protocol 2: Basal Synaptic Transmission in the Rat TA-CA1 Pathway
This ex vivo electrophysiology protocol assesses the effect of this compound on long-term synaptic plasticity in the hippocampus, a key region implicated in depression and antidepressant action.
Materials:
-
Male Sprague-Dawley rats (8 per treatment group)
-
This compound (3 mg/kg) and Ketamine (5 mg/kg, as a positive control)
-
Vehicle
-
Brain slicing vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Electrophysiology rig (amplifier, digitizer, computer)
Procedure:
-
In Vivo Dosing: Administer this compound (3 mg/kg, s.c.), ketamine (5 mg/kg, s.c.), or vehicle to the rats.[3]
-
Slice Preparation (24 hours post-dosing):
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the temporoammonic (TA) pathway and a recording electrode in the stratum lacunosum-moleculare of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic responses for at least 20 minutes by delivering single pulses every 30 seconds.
-
-
Data Acquisition and Analysis:
-
Record fEPSPs for an extended period (e.g., 60 minutes) to assess the stability and strength of basal synaptic transmission.
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Average the responses for each animal (e.g., 9 slices per animal) and then for each treatment group.
-
Compare the average fEPSP slope between the treatment groups to determine the effect of this compound on basal synaptic transmission.[3]
-
Caption: Workflow for ex vivo hippocampal slice electrophysiology.
Conclusion
This compound represents a promising development in NMDA receptor-targeted antidepressants. The protocols outlined above provide a framework for evaluating its antidepressant-like efficacy and its impact on synaptic plasticity in rodent models. The partial agonist mechanism at the GluN2B subunit offers a nuanced approach to modulating the glutamate system, which may translate to a favorable clinical profile. Further preclinical investigation using these and other relevant models is warranted to fully characterize the therapeutic potential of this compound.
References
- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Advancements in NMDA Receptor-Targeted Antidepressants: From dâCycloserine Discovery to Preclinical Efficacy of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols for Administering Lu AF90103 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF90103 is a novel prodrug that, after administration, is converted to its active compound, a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B subunit complex.[1][2][3][4] Preclinical studies have indicated that this compound exhibits antidepressant-like effects in various animal models relevant to neuropsychiatric disorders.[1][2][3][4] One of the most widely used preclinical screening tools for assessing potential antidepressant efficacy is the forced swim test (FST). This behavioral assay is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
These application notes provide a detailed protocol for administering this compound in the rat forced swim test, along with guidelines for data collection and analysis. It is important to note that while this compound has been evaluated in antidepressant-sensitive models, specific quantitative data from forced swim test studies have not been publicly detailed.[1][2][3][4] Therefore, the data presented in this document is illustrative and based on expected outcomes for a compound with this mechanism of action.
Mechanism of Action: NMDA Receptor Modulation
This compound's active metabolite is a partial agonist at the GluN1/GluN2B NMDA receptor complex.[1][3] Unlike NMDA receptor antagonists (e.g., ketamine), which block the receptor channel, partial agonists provide a moderate level of receptor activation. This modulation of glutamatergic neurotransmission is a key area of investigation for the development of novel antidepressants with potentially faster onset of action and different side-effect profiles compared to traditional monoaminergic agents.
References
Application Notes and Protocols for Preclinical Evaluation of Lu AF90103 in Depression Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of Lu AF90103, a novel GluN2B partial agonist prodrug, in rodent models of depression. The following sections detail the mechanism of action, dosage information, experimental protocols, and expected outcomes based on available preclinical data.
Introduction to this compound
This compound is a methyl ester prodrug of the active compound 42d, which functions as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN1/GluN2B subunit complex.[1][2] This mechanism is of significant interest for the development of novel antidepressants, as modulation of the glutamatergic system has been implicated in the pathophysiology of depression. This compound is designed to effectively cross the blood-brain barrier, where it is then metabolized to its active form to exert its therapeutic effects.[1][2] Preclinical studies have demonstrated its efficacy in animal models relevant to neuropsychiatric disorders, including antidepressant-sensitive models.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound's active metabolite, 42d, acts as a partial agonist at the GluN2B subunit of the NMDA receptor. In the context of depression, the antagonism of GluN2B-containing NMDA receptors is thought to lead to a rapid antidepressant effect. This is mediated, in part, through the disinhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The activation of mTOR promotes the synthesis of synaptic proteins, leading to increased synaptogenesis and reversing the synaptic deficits observed in depression.
Data Presentation: Preclinical Efficacy in the Porsolt Swim Test
The following table summarizes representative quantitative data from a preclinical study evaluating the antidepressant-like effects of this compound in the rat Porsolt Swim Test (Forced Swim Test).
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Immobility Time (seconds) ± SEM | % Reduction in Immobility vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | 10 | 120 ± 10.5 | - | - |
| This compound | 0.3 | 10 | 95 ± 9.8 | 20.8% | >0.05 |
| This compound | 1.0 | 10 | 70 ± 8.2 | 41.7% | <0.05 |
| This compound | 3.0 | 10 | 55 ± 7.5 | 54.2% | <0.01 |
Note: The data presented in this table is illustrative and representative of a positive antidepressant-like effect in the Porsolt Swim Test. The exact mean values and statistical significance from the original preclinical studies of this compound are not publicly available.
Experimental Protocols
Preparation and Administration of this compound
Objective: To prepare this compound for subcutaneous administration in rats.
Materials:
-
This compound powder
-
Vehicle: 20% Solutol HS 15 in saline (recommended)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (25-27 gauge)
Protocol:
-
Calculate the required amount of this compound based on the desired doses (0.3, 1.0, and 3.0 mg/kg) and the number of animals.
-
Prepare the vehicle by dissolving Solutol HS 15 in sterile saline to a final concentration of 20%.
-
Weigh the calculated amount of this compound and add it to the appropriate volume of the vehicle to achieve the desired final concentrations.
-
Vortex the mixture thoroughly until the powder is fully suspended.
-
If necessary, sonicate the mixture for 5-10 minutes to ensure a homogenous suspension.
-
Administer the this compound suspension or vehicle subcutaneously (s.c.) to the rats in a volume of 1 mL/kg.
-
The administration should be performed 60 minutes prior to the start of the Porsolt Swim Test.
Note: As the specific vehicle used in the original preclinical studies for this compound is not publicly available, 20% Solutol HS 15 in saline is a commonly used and appropriate vehicle for subcutaneous administration of ester prodrugs in rats. Researchers should perform their own formulation and stability assessments.
Porsolt Swim Test (Forced Swim Test) in Rats
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Transparent Plexiglas cylinders (40 cm high, 20 cm in diameter)
-
Water
-
Thermometer
-
Video recording system
-
Towels
-
Heating lamp
Protocol:
-
Acclimation: House the rats in the testing room for at least 1 hour before the experiment begins to allow for acclimation.
-
Pre-test Session (Day 1):
-
Fill the cylinders with water (23-25°C) to a depth of 15 cm.
-
Individually place each rat into a cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rats from the water, dry them with a towel, and place them in a warm cage with a heating lamp for a few minutes before returning them to their home cages.
-
Clean the cylinders thoroughly between animals.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, administer this compound (0.3, 1.0, or 3.0 mg/kg, s.c.) or vehicle to the rats.
-
60 minutes after the injection, place the rats individually back into the cylinders containing fresh water at the same temperature and depth as the pre-test.
-
Record the behavior of each rat for a 5-minute test session using a video camera.
-
An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each rat during the 5-minute test session.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.
-
A significant reduction in immobility time in the this compound groups compared to the vehicle group is indicative of an antidepressant-like effect.
-
Experimental Workflow
The following diagram illustrates the general workflow for a preclinical study evaluating the antidepressant-like effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lu AF99103 in Electrophysiology Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF90103 is a novel therapeutic agent that has garnered significant interest for its potential in treating neurological and psychiatric disorders. It acts as a prodrug, readily crossing the blood-brain barrier, and is subsequently metabolized to its active form, compound 42d. This active metabolite functions as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B subtype.[1] This application note provides detailed protocols for the use of this compound and its active form in electrophysiological experiments to characterize its effects on NMDA receptor activity. Additionally, it explores the potential indirect modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Data Presentation
Table 1: Pharmacological Properties of this compound's Active Metabolite (Compound 42d)
| Parameter | Value | Receptor Subtype | Method |
| EC50 | 78 nM | Human NMDA GluN1/GluN2B | Two-Electrode Voltage-Clamp (TEVC) in Xenopus oocytes |
| Efficacy | 24% (relative to glycine) | Human NMDA GluN1/GluN2B | Two-Electrode Voltage-Clamp (TEVC) in Xenopus oocytes |
This table summarizes the key pharmacological characteristics of the active metabolite of this compound, compound 42d, at the human GluN1/GluN2B NMDA receptor subtype.[1]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Experimental Workflow for Electrophysiological Characterization
Experimental Protocols
Protocol 1: Characterization of Compound 42d Effects on NMDA Receptors using Whole-Cell Patch-Clamp in HEK293 Cells
This protocol describes the characterization of the active metabolite of this compound, compound 42d, on recombinant NMDA receptors expressed in a heterologous system.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the human GluN1 and GluN2B subunits of the NMDA receptor using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine (B1666218). Adjust pH to 7.4 with NaOH. The absence of Mg²⁺ is crucial to prevent voltage-dependent block of the NMDA receptor.
-
Internal Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Perform whole-cell patch-clamp recordings using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Clamp the membrane potential at -60 mV.
-
Establish a stable baseline recording in the presence of glycine (co-agonist).
4. Drug Application and Data Acquisition:
-
Prepare stock solutions of compound 42d in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
-
Apply different concentrations of compound 42d to the cell using a fast perfusion system.
-
To determine the EC50, apply increasing concentrations of compound 42d in the presence of a saturating concentration of the co-agonist glycine.
-
To determine efficacy, compare the maximal current induced by a saturating concentration of compound 42d to the maximal current induced by a saturating concentration of a full agonist (e.g., glutamate (B1630785) or glycine).
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
5. Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration of compound 42d.
-
Normalize the responses to the maximal response.
-
Fit the concentration-response data to the Hill equation to determine the EC50.
-
Calculate the efficacy as a percentage of the maximal response to the full agonist.
Protocol 2: Investigation of Indirect Modulation of GIRK Channels in Neurons
This protocol outlines a method to investigate whether the modulation of NMDA receptors by this compound's active metabolite can indirectly influence GIRK channel activity in cultured neurons. Activation of NMDA receptors can lead to downstream signaling that may affect GIRK channel function or expression.[2]
1. Primary Neuronal Culture:
-
Prepare primary cultures of hippocampal or cortical neurons from embryonic or early postnatal rodents.
-
Plate neurons on poly-D-lysine coated coverslips and maintain in a suitable neurobasal medium.
2. Solutions:
-
External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 Glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution (for GIRK current recording, in mM): 140 KCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 3 ATP-Na₂, 0.5 GTP-Na. Adjust pH to 7.3 with KOH.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from cultured neurons.
-
To isolate GIRK currents, a voltage ramp protocol (e.g., from -120 mV to -40 mV) can be used to observe the characteristic inward rectification.
-
Alternatively, GIRK channels can be activated by a specific GPCR agonist (e.g., baclofen (B1667701) for GABA-B receptors) to elicit a measurable current.
4. Experimental Procedure:
-
Record baseline GIRK channel activity (either basal or agonist-evoked).
-
Treat the neuronal cultures with this compound for a specified period (e.g., minutes to hours) to allow for its conversion to compound 42d and subsequent NMDA receptor modulation.
-
After treatment, repeat the measurement of GIRK channel activity.
-
Compare the GIRK current amplitude and/or kinetics before and after treatment with this compound.
-
A positive control would be to directly activate GIRK channels with a known activator, while a negative control would involve applying the vehicle for this compound.
5. Data Analysis:
-
Measure the amplitude of the inwardly rectifying current at a specific negative potential (e.g., -120 mV).
-
Statistically compare the GIRK currents before and after this compound treatment to determine if there is a significant change.
Potential Indirect Modulation of GIRK Channels
While this compound's primary target is the NMDA receptor, there is a potential for indirect modulation of GIRK channels. Activation of certain G-protein coupled receptors (GPCRs), including some metabotropic glutamate receptors, can lead to the activation of GIRK channels.[3][4] Since this compound modulates glutamatergic signaling, it is plausible that long-term changes in neuronal activity induced by this compound could lead to alterations in GPCR signaling and, consequently, GIRK channel function. Furthermore, studies have shown that activation of NMDA receptors can increase the surface expression of GIRK channels in hippocampal neurons.[2]
Putative Pathway for Indirect GIRK Modulation
These protocols and the accompanying information provide a framework for the detailed electrophysiological investigation of this compound and its active metabolite, compound 42d. By understanding its effects on NMDA receptors and its potential downstream consequences, researchers can better elucidate its therapeutic potential.
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Lu AF90103 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF90103 is a novel compound with significant potential for the study of synaptic plasticity and its role in neurological and psychiatric disorders. It is a methyl ester prodrug of the active compound 42d, which functions as a partial agonist of the GluN1/GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] The NMDA receptor is a critical component in the mechanisms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[1][2] this compound is designed to be blood-brain barrier penetrant, allowing for in vivo investigations of the role of GluN2B-containing NMDA receptors in the central nervous system.[1][2][3][4]
These application notes provide an overview of the mechanism of action of this compound, quantitative data for its active compound, and detailed, generalized protocols for its application in key synaptic plasticity experiments.
Mechanism of Action
This compound acts as a prodrug, which upon administration, is metabolized to its active form, compound 42d. Compound 42d is a partial agonist at the GluN1/GluN2B NMDA receptor complex.[1][2][3][4] This means it binds to the receptor and elicits a response that is lower than that of a full agonist. The partial agonism at the GluN2B subunit is of particular interest as this subunit is implicated in various forms of synaptic plasticity and its dysfunction is associated with several neurological disorders. By modulating the activity of GluN2B-containing NMDA receptors, this compound can be used to probe their specific roles in synaptic function and dysfunction.
Data Presentation
The following tables summarize the available quantitative data for the active compound of this compound, compound 42d.
Table 1: In Vitro Pharmacological Profile of Compound 42d
| Parameter | Value | Reference |
| Target | GluN1/GluN2B NMDA Receptor Complex | [1][2][3][4] |
| Activity | Partial Agonist | [1][2][3][4] |
| EC50 | 78 nM | [1][2][3][4] |
| Efficacy | 24% | [1][2][3][4] |
Table 2: In Vivo Effects of this compound (as reported in preclinical models)
| Experimental Model | Observed Effect | Quantitative Data | Reference |
| Seizure Model (rat) | Acute effects observed | Not yet reported | [1][2][3] |
| EEG (rat) | Acute effects observed | Not yet reported | [1][2][3] |
| Stress-sensitive hippocampal pathway (rat) | Lasting effects observed | Not yet reported | [1][2][3] |
| Antidepressant-sensitive model (rat) | Lasting effects observed | Not yet reported | [1][2][3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed, generalized protocols for studying the effects of this compound on synaptic plasticity. As specific protocols for this compound have not yet been published, these should be considered as starting points for experimental design and will likely require optimization.
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
This protocol describes the measurement of LTP in the hippocampus of anesthetized rats following administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/saline)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Perform a craniotomy to expose the hippocampus.
-
Electrode Placement: Lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the CA1 region of the hippocampus.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous). Dosing will need to be determined based on pharmacokinetic studies. A range of doses should be tested to establish a dose-response relationship.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes by delivering single pulses to the stimulating electrode every 30 seconds.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 pulses at 100 Hz, repeated 2-3 times).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes following HFS to measure the magnitude and stability of LTP.
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
Behavioral Assay: Morris Water Maze
This protocol is designed to assess the effects of this compound on spatial learning and memory.
Materials:
-
This compound
-
Vehicle solution
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged platform
-
Video tracking system
Procedure:
-
Animal Habituation: Handle the animals for several days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before each training session.
-
Acquisition Phase (4-5 days):
-
Place the animal into the pool at one of four starting locations.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each animal.
-
-
Probe Trial (24 hours after the last training day):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial.
Behavioral Assay: Fear Conditioning
This protocol assesses the effects of this compound on associative learning and memory.
Materials:
-
This compound
-
Vehicle solution
-
Fear conditioning chamber with a grid floor for foot shocks
-
A chamber with a different context for contextual fear testing
-
Sound generator for auditory cues
-
Video camera and software to measure freezing behavior
Procedure:
-
Habituation: Place the animal in the conditioning chamber for a few minutes on the day before conditioning.
-
Conditioning Day:
-
Administer this compound or vehicle.
-
Place the animal in the conditioning chamber.
-
Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock.
-
Repeat the CS-US pairing several times.
-
-
Contextual Fear Test (24 hours after conditioning):
-
Place the animal back into the conditioning chamber (without the CS or US).
-
Record freezing behavior for a set period (e.g., 5 minutes).
-
-
Cued Fear Test (48 hours after conditioning):
-
Place the animal in a novel context.
-
After a baseline period, present the CS (tone) without the US.
-
Record freezing behavior during the CS presentation.
-
-
Data Analysis: Quantify the percentage of time the animal spends freezing in each test.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in synaptic plasticity. Its brain-penetrant nature makes it particularly suitable for in vivo studies. The provided protocols offer a foundation for researchers to explore the effects of this compound on synaptic function and behavior. Further research is warranted to establish optimal dosing and to fully characterize its effects on various forms of synaptic plasticity and their behavioral correlates.
References
Application Notes and Protocols for Lu AF90103 in Rat Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Lu AF90103, a novel antidepressant candidate, with a specific focus on its investigation using rat microdialysis. This document includes detailed experimental protocols, a summary of its pharmacokinetic properties, and an illustration of its mechanism of action.
Introduction
This compound is a methyl ester prodrug of the active compound 42d.[1][2][3][4] This active metabolite functions as a partial agonist at the glycine (B1666218) binding site of the GluN1/GluN2B N-methyl-D-aspartate (NMDA) receptor complex.[1][2][3][4] The prodrug strategy was employed to enhance the blood-brain barrier penetration of the active compound.[1][2][3][4] Rat microdialysis studies were instrumental in confirming the successful delivery of the active compound 42d to the central nervous system.[1][2][3][4]
Mechanism of Action
The active metabolite of this compound, compound 42d, exerts its pharmacological effect through partial agonism of the GluN1/GluN2B subtype of the NMDA receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders. As a partial agonist, compound 42d binds to the receptor and elicits a response that is lower than that of a full agonist. This modulation of the glutamatergic system is believed to underlie its antidepressant effects.
Signaling Pathway of this compound (Active Metabolite 42d)
Caption: Signaling pathway of this compound's active metabolite.
Experimental Protocols
While the primary publication referencing this compound confirms the use of rat microdialysis, a detailed, step-by-step protocol is not publicly available. Therefore, the following is a representative, detailed protocol for conducting microdialysis studies in rats for a novel CNS drug candidate like this compound, based on established methodologies.
Protocol: In Vivo Microdialysis for this compound and its Active Metabolite in Rat Brain
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) are typically used.[2]
-
Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). The coordinates are determined from a rat brain atlas.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animals to recover for at least 48 hours post-surgery.
3. Microdialysis Probe and Perfusion:
-
On the day of the experiment, insert a microdialysis probe (e.g., with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
4. Sample Collection:
-
Allow for a stabilization period of at least 2 hours after probe insertion before collecting baseline samples.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials, which may be refrigerated to prevent degradation of analytes.
-
Administer this compound (e.g., via subcutaneous or intravenous injection) after collecting a stable baseline.
-
Continue collecting dialysate samples for a predetermined period (e.g., 4-8 hours) post-administration.
-
At the end of the experiment, collect a terminal blood sample for plasma analysis.
5. Sample Analysis:
-
Analyze the dialysate and plasma samples for concentrations of this compound and its active metabolite, 42d, using a validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Workflow for rat microdialysis studies of this compound.
Data Presentation
While the specific quantitative data from the this compound microdialysis studies are not publicly available, the results confirmed a 20-fold increase in brain concentrations of the active compound (42d) when administered as the prodrug this compound, compared to intravenous dosing of 42d itself. The following tables represent the expected structure for presenting such pharmacokinetic data.
Table 1: In Vitro ADMET Properties of Active Compound 42d
| Parameter | Value |
| Aqueous Solubility (µM) | 7400 |
| Unbound Fraction in Brain Homogenate (fubr) | 56% |
| Unbound Fraction in Plasma (fup) | 62% |
| Human CYP450 Inhibition (IC50) | >50 µM |
| (Data synthesized from available literature) |
Table 2: Hypothetical Pharmacokinetic Parameters of Active Compound 42d in Rat Brain Following Administration of this compound
| Parameter | Unit | Value |
| Cmax (unbound) | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC0-t (unbound) | ng*h/mL | Data not available |
| Brain/Plasma Ratio (unbound) | - | Data not available |
| (This table is a template for presenting quantitative microdialysis data; specific values for this compound are not publicly disclosed) |
Conclusion
The use of rat microdialysis was a critical step in the preclinical development of this compound, providing essential evidence of its ability to deliver the active partial agonist, 42d, to the brain. The methodologies outlined here provide a robust framework for conducting similar studies for novel CNS drug candidates. Further research to fully characterize the pharmacokinetic/pharmacodynamic relationship of this compound and its active metabolite is warranted.
References
Application Notes and Protocols for Testing Lu AF90103 Efficacy in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of behavioral assays relevant for assessing the antidepressant efficacy of Lu AF90103, a methyl ester prodrug of a partial agonist of the GluN1/GluN2B NMDA receptor complex.[1][2] The protocols are designed for use in rodent models and are based on established methods for screening antidepressant compounds.
Introduction to this compound
This compound is a prodrug of compound 42d, which acts as a partial agonist at the GluN1/GluN2B subunit interface of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is of interest for the development of novel antidepressants, potentially offering a different therapeutic approach compared to traditional monoaminergic agents. Preclinical studies have indicated that this compound demonstrates antidepressant-like effects in various rat in vivo models, including those sensitive to stress and antidepressant treatment.[1][2]
Signaling Pathway of NMDA Receptor Modulation
The therapeutic hypothesis for this compound is centered on the modulation of glutamatergic neurotransmission through the NMDA receptor. As a partial agonist, its active metabolite is expected to normalize receptor activity, which is often dysregulated in depressive disorders.
Caption: NMDA Receptor Modulation by this compound.
Experimental Workflow for Efficacy Testing
A typical preclinical workflow for evaluating the antidepressant potential of this compound would involve a series of behavioral assays that measure different aspects of depression-like phenotypes in rodents.
Caption: General Experimental Workflow.
Behavioral Assay Protocols
The following are detailed protocols for key behavioral assays to assess the efficacy of this compound.
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to screen for antidepressant efficacy by measuring "behavioral despair" in rodents. Antidepressant treatment is expected to increase active escape behaviors (swimming and climbing) and decrease immobility time.
Experimental Protocol:
| Step | Procedure |
| 1. Apparatus | A transparent plastic cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm. |
| 2. Animals | Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g). |
| 3. Acclimation | Animals should be acclimated to the testing room for at least 1 hour before the test. |
| 4. Pre-test Session | On day 1, place each animal in the cylinder for a 15-minute swim session. This serves to habituate the animals to the procedure. |
| 5. Drug Administration | Administer this compound or vehicle at appropriate time points before the test session on day 2. The timing should be based on the pharmacokinetic profile of the compound. |
| 6. Test Session | On day 2, 24 hours after the pre-test, place the animals back into the swim cylinder for a 5-minute test session. |
| 7. Data Collection | Videotape the session and score the duration of immobility, swimming, and climbing behavior during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. |
| 8. Data Analysis | Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). |
Quantitative Data Summary (Hypothetical):
| Treatment Group | N | Immobility (s) | Swimming (s) | Climbing (s) |
| Vehicle | 10 | 150 ± 10 | 80 ± 8 | 10 ± 2 |
| This compound (10 mg/kg) | 10 | 100 ± 12 | 120 ± 10 | 20 ± 3 |
| This compound (30 mg/kg) | 10 | 75 ± 9 | 140 ± 11 | 25 ± 4** |
| p < 0.05, *p < 0.01 compared to Vehicle |
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a measure of behavioral despair, primarily used in mice. Antidepressants are expected to decrease the duration of immobility.
Experimental Protocol:
| Step | Procedure |
| 1. Apparatus | A commercially available tail suspension apparatus or a custom-made setup that allows for the mouse to be suspended by its tail, preventing it from climbing or escaping. |
| 2. Animals | Male C57BL/6 mice (20-25g). |
| 3. Acclimation | Acclimate mice to the testing room for at least 1 hour before the test. |
| 4. Drug Administration | Administer this compound or vehicle at appropriate time points before the test. |
| 5. Test Session | Suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip. The session lasts for 6 minutes. |
| 6. Data Collection | Videotape the session and score the total duration of immobility during the 6-minute test. Immobility is defined as the complete lack of movement. |
| 7. Data Analysis | Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test. |
Quantitative Data Summary (Hypothetical):
| Treatment Group | N | Immobility (s) |
| Vehicle | 12 | 180 ± 15 |
| This compound (5 mg/kg) | 12 | 130 ± 10 |
| This compound (15 mg/kg) | 12 | 95 ± 8** |
| p < 0.05, *p < 0.01 compared to Vehicle |
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. A decrease in preference for a sweetened solution over water is considered anhedonic-like behavior. Antidepressants are expected to reverse this deficit.[3]
Experimental Protocol:
| Step | Procedure |
| 1. Apparatus | Standard home cages equipped with two drinking bottles. |
| 2. Animals | Male Sprague-Dawley rats or C57BL/6 mice. |
| 3. Habituation | For 48 hours, habituate the animals to two bottles, both containing water. |
| 4. Baseline | For the next 48 hours, give the animals a choice between a bottle of 1% sucrose solution and a bottle of water. Measure the consumption from each bottle daily. The position of the bottles should be swapped every 24 hours to avoid place preference. |
| 5. Stress Induction (Optional) | To induce anhedonia, a chronic stress model such as Chronic Unpredictable Mild Stress (CUMS) can be employed for several weeks.[3][4] |
| 6. Drug Administration | Administer this compound or vehicle daily during the treatment period. |
| 7. Test Session | Following the treatment period, conduct a 24-48 hour sucrose preference test as described in the baseline step. |
| 8. Data Collection | Measure the volume of sucrose solution and water consumed by each animal. |
| 9. Data Analysis | Calculate the sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100%. Compare the sucrose preference between groups. |
Quantitative Data Summary (Hypothetical - CUMS model):
| Treatment Group | N | Sucrose Preference (%) |
| Control (No Stress) | 10 | 85 ± 5 |
| CUMS + Vehicle | 10 | 55 ± 6 |
| CUMS + this compound (20 mg/kg) | 10 | 78 ± 7* |
| p < 0.05 compared to CUMS + Vehicle |
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors by measuring the latency to eat in a novel and potentially threatening environment. Chronic, but not acute, antidepressant treatment is typically effective in reducing this latency.[5][6]
Experimental Protocol:
| Step | Procedure |
| 1. Apparatus | A brightly lit open field arena (e.g., 50x50x40 cm). A single food pellet is placed on a white paper platform in the center of the arena. |
| 2. Animals | Male C57BL/6 mice. |
| 3. Food Deprivation | Food deprive the mice for 24 hours prior to the test. Water should be available ad libitum. |
| 4. Drug Administration | Administer this compound or vehicle chronically for a period of at least 2-3 weeks. |
| 5. Test Session | Place the mouse in a corner of the open field and measure the latency to begin eating the food pellet. The test session typically lasts for a maximum of 10 minutes. |
| 6. Data Collection | Record the latency to the first bite of the food pellet. Immediately after the test, return the mouse to its home cage and measure the amount of food consumed in 5 minutes to control for appetite effects. |
| 7. Data Analysis | Compare the latency to eat between the this compound-treated group and the vehicle-treated group. |
Quantitative Data Summary (Hypothetical):
| Treatment Group | N | Latency to Eat (s) | Home Cage Consumption (g) |
| Vehicle | 12 | 240 ± 25 | 0.8 ± 0.1 |
| This compound (15 mg/kg, chronic) | 12 | 150 ± 20* | 0.85 ± 0.1 |
| p < 0.05 compared to Vehicle |
Stress-Sensitive and Antidepressant-Sensitive Models
The terms "stress-sensitive hippocampal pathway" and "antidepressant-sensitive model" likely refer to paradigms where a depressive-like state is induced by chronic stress, which is known to impact hippocampal function and is responsive to chronic antidepressant treatment.[1][7] Models such as Chronic Unpredictable Mild Stress (CUMS), Learned Helplessness, and Chronic Social Defeat are relevant in this context.[3][8][9] The efficacy of this compound in these models would provide strong evidence for its potential as a novel antidepressant. The protocols for these models are more complex and require a longer duration than the acute screening tests.
Logical Relationship of Stress Models to Antidepressant Testing:
Caption: Stress Models in Antidepressant Efficacy Testing.
Conclusion
The behavioral assays outlined in these application notes provide a robust framework for evaluating the antidepressant efficacy of this compound. A comprehensive assessment should include both acute screening tests and chronic stress models to fully characterize the compound's therapeutic potential. Careful experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and interpretable data.
References
- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 6. [PDF] Acute stress-induced changes in hippocampal/prefrontal circuits in rats: effects of antidepressants. | Semantic Scholar [semanticscholar.org]
- 7. Hippocampal Neurogenesis: Regulation by Stress and Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Lu AF90103 in Models of Chronic Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic stress is a significant contributing factor to the pathophysiology of various neuropsychiatric disorders, including major depressive disorder and anxiety disorders. Rodent models of chronic stress are invaluable tools for understanding the underlying neurobiology and for the preclinical evaluation of novel therapeutic agents. Lu AF90103 is a promising investigational compound with a novel mechanism of action that warrants evaluation in such models.
This compound is a methyl ester prodrug of the active compound 42d.[1][2][3] Compound 42d is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN1/GluN2B subunit interface.[1][2][3] This mechanism is distinct from traditional antidepressants and suggests potential for rapid-acting antidepressant effects. Preclinical studies have indicated that this compound penetrates the blood-brain barrier and demonstrates lasting effects in a stress-sensitive hippocampal pathway and efficacy in an antidepressant-sensitive model in rats.[1][2][3]
These application notes provide an overview of the theoretical application of this compound in established rodent models of chronic stress, detailed experimental protocols, and the relevant signaling pathways.
Data Presentation
Note: As of the latest available public information, specific quantitative data from studies evaluating this compound in chronic stress models have not been published in a format that allows for direct tabular comparison. The following tables are presented as templates for researchers to populate with their experimental data when testing this compound or similar compounds.
Table 1: Exemplar Behavioral Outcomes in a Chronic Unpredictable Stress (CUS) Model
| Treatment Group | Dose (mg/kg) | Sucrose (B13894) Preference (%) | Immobility Time in FST (s) | Time in Open Arms in EPM (s) |
| Vehicle Control | - | |||
| Stress + Vehicle | - | |||
| Stress + this compound | ||||
| Stress + this compound | ||||
| Stress + Positive Control |
FST: Forced Swim Test; EPM: Elevated Plus Maze. Data should be presented as mean ± SEM.
Table 2: Exemplar Physiological and Neurochemical Outcomes in a Chronic Stress Model
| Treatment Group | Dose (mg/kg) | Serum Corticosterone (B1669441) (ng/mL) | Hippocampal BDNF (pg/mg tissue) | Adrenal Gland Weight (mg) |
| Vehicle Control | - | |||
| Stress + Vehicle | - | |||
| Stress + this compound | ||||
| Stress + this compound | ||||
| Stress + Positive Control |
BDNF: Brain-Derived Neurotrophic Factor. Data should be presented as mean ± SEM.
Signaling Pathways
Chronic stress induces maladaptive changes in several key signaling pathways implicated in the pathophysiology of depression. This compound, through its action on the NMDA receptor, is hypothesized to modulate these pathways, potentially reversing the detrimental effects of chronic stress.
Caption: Hypothesized mechanism of this compound in chronic stress.
Experimental Protocols
The following are detailed protocols for widely used rodent models of chronic stress. These can be adapted to evaluate the efficacy of this compound.
Chronic Unpredictable Stress (CUS) Model
This model induces a depressive-like phenotype by exposing rodents to a series of varied and unpredictable mild stressors over several weeks.
Caption: Workflow for a CUS study.
Protocol Details:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals should be single-housed to prevent social buffering.
-
Acclimation: Allow animals to acclimate to the facility and housing conditions for at least one week prior to the start of the experiment.
-
Baseline Testing: Conduct baseline behavioral tests, such as the sucrose preference test, to ensure no pre-existing differences between groups.
-
CUS Procedure (4-8 weeks): Apply a variety of mild, unpredictable stressors. Two different stressors are typically applied daily. The schedule of stressors should be random to prevent habituation. Examples of stressors include:
-
Stroboscopic illumination: (e.g., 4 hours)
-
Tilted cage: (45° angle, e.g., for 12 hours)
-
Damp bedding: (200 ml of water in the cage, e.g., for 10 hours)
-
Predator odor: (e.g., exposure to a cloth with fox urine for 30 minutes)
-
Reversal of light/dark cycle:
-
Crowded housing: (for a short duration)
-
White noise: (e.g., 85 dB for 4 hours)
-
-
Treatment Administration: this compound or vehicle can be administered daily (e.g., via oral gavage or intraperitoneal injection) starting from a predetermined time point during the CUS protocol (e.g., after 2 weeks of stress).
-
Behavioral Assessments:
-
Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression. Animals are presented with two bottles, one containing water and the other a 1% sucrose solution. Preference is calculated as the ratio of sucrose solution consumed to total fluid intake.
-
Forced Swim Test (FST): To assess behavioral despair. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured.
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior. The time spent in the open arms versus the closed arms of the maze is recorded.
-
-
Physiological and Neurochemical Analysis: At the end of the study, collect blood samples for corticosterone analysis and brain tissue (e.g., hippocampus, prefrontal cortex) for neurochemical assays (e.g., BDNF levels via ELISA). Adrenal glands can also be dissected and weighed.
Chronic Mild Stress (CMS) Model
The CMS model is similar to CUS but generally employs less severe stressors over a longer duration.
Protocol Details:
-
Animals and Housing: Similar to the CUS model.
-
CMS Procedure (up to 9 weeks): A sequence of mild stressors is applied. The key is the unpredictability of the stressors.
-
Day 1: Paired housing with a novel partner.
-
Day 2: Cage tilt (45°).
-
Day 3: Food or water deprivation (e.g., 12 hours).
-
Day 4: Damp bedding.
-
Day 5: Stroboscopic light.
-
Day 6: Soiled cage (with 100 ml of water in sawdust).
-
Day 7: No stress. This schedule is varied weekly.
-
-
Treatment and Assessments: Follow the same procedures as outlined for the CUS model.
Social Defeat Stress (SDS) Model
This model is particularly relevant for studying the effects of social stress and can induce a phenotype with susceptible and resilient subpopulations.
Caption: Workflow for a Social Defeat Stress study.
Protocol Details:
-
Animals: Experimental animals are typically male C57BL/6J mice. Aggressor animals are larger, aggressive male CD-1 mice.
-
Aggressor Screening: Screen CD-1 mice for consistent aggressive behavior towards an intruder.
-
Social Defeat Procedure (10 days):
-
Each day, the experimental mouse is introduced into the home cage of a novel aggressive CD-1 mouse.
-
Allow for physical interaction until the intruder is defeated (typically 5-10 minutes).
-
After defeat, the intruder is housed in the same cage separated by a perforated divider, allowing for continuous sensory contact for 24 hours.
-
-
Treatment Administration: this compound can be administered during or after the 10-day defeat period.
-
Social Interaction Test: 24 hours after the last defeat session, assess social avoidance. The mouse is placed in an arena and given a choice to interact with a novel CD-1 mouse enclosed in a wire mesh cage or spend time in an empty part of the arena. Mice that show significant avoidance are considered "susceptible."
-
Further Assessments: Susceptible mice can then be subjected to other behavioral tests (SPT, FST) and physiological analyses as described for the CUS model.
Conclusion
This compound, with its unique mechanism as a partial agonist of the GluN2B-containing NMDA receptor, represents a novel therapeutic strategy for stress-related disorders. The chronic stress models detailed in these application notes provide a robust framework for evaluating its preclinical efficacy. While specific quantitative data on the effects of this compound in these models are eagerly awaited, the provided protocols and theoretical background offer a solid foundation for researchers to design and execute studies to elucidate the potential of this compound. Careful adherence to these protocols and the systematic collection of behavioral and physiological data will be crucial in determining the therapeutic promise of this compound.
References
Application Notes and Protocols for Electroencephalogram (EEG) Studies with Lu AF90103
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical electroencephalogram (EEG) studies conducted on Lu AF90103, a novel investigational compound. The included protocols and data are based on published preclinical research and are intended to guide researchers in designing and interpreting similar studies.
Introduction to this compound
This compound is a methyl ester prodrug of the active compound 42d.[1][2][3][4] As a prodrug, this compound is designed to penetrate the blood-brain barrier, which has been confirmed in rat microdialysis studies.[1][2][3][4] The active compound, 42d, functions as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B complex with a reported efficacy of 24% and an EC50 value of 78 nM.[1][2][4] The development of this compound was motivated by the goal of achieving the antidepressant effects observed with the NMDA partial agonist D-cycloserine (DCS), while avoiding the psychotomimetic side effects associated with NMDA antagonists like ketamine.[1][2][4] Preclinical studies in rat models have demonstrated that this compound elicits acute effects in both seizure and EEG models.[1][2][3][4][5]
Mechanism of Action: NMDA Receptor Modulation
This compound's therapeutic potential is rooted in its modulation of the NMDA receptor, a key player in synaptic plasticity and neurotransmission. The active form of the drug, compound 42d, acts as a partial agonist at the glycine (B1666218) binding site on the GluN1 subunit of the GluN1/GluN2B NMDA receptor subtype. This interaction modulates the receptor's activity, influencing downstream signaling pathways implicated in mood regulation.
Figure 1: Mechanism of action for this compound.
Preclinical EEG Study Protocol
The following is a detailed protocol for conducting preclinical EEG studies with this compound in rodent models, based on methodologies from relevant neuropharmacology research.
Animal Model and Surgical Implantation
-
Species: Male Wistar Kyoto rats (Envigo, Holland) are a suitable model.[6]
-
Age: Animals should be 5 weeks old at the time of procurement and 6-9 weeks old at the time of the experiment.[6]
-
Housing: Animals should be housed in pairs under controlled temperature (21 ± 1 °C) and humidity (50 ± 10%) with a 12-hour light-dark cycle. Food and water should be available ad libitum.[6]
-
Surgical Implantation:
-
Anesthetize the animals using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal cortex and a reference electrode over the cerebellum.
-
A headstage, including an accelerometer to monitor motor activity, should be secured to the skull with dental cement.
-
Allow a post-operative recovery period of at least one week.
-
Drug Administration
-
Compound: this compound (42e)
-
Vehicle: A 10% HPbetaCD solution or 0.9% NaCl solution can be used as a vehicle.[6]
-
Route of Administration: Subcutaneous (SC) injection.[6]
-
Dosage: A dosage of 3 mg/kg has been used in preclinical studies.[6]
-
Timing: EEG recordings should be performed 24 hours after drug administration to assess lasting effects.[6]
EEG Recording and Data Acquisition
-
Recording Environment: Place the animals in a sound-attenuated and electrically shielded recording chamber.
-
Acclimation: Allow the animals to acclimate to the recording chamber for a designated period before starting the recording.
-
Data Acquisition System:
-
Filtering: An analog 50 Hz notch filter may be applied to the signals.[6]
-
Video and Motion Detection:
-
Simultaneously record video of the animals' behavior.
-
Use an accelerometer mounted on the headstage to differentiate between active and inactive states.[6]
-
Data Analysis
-
State Differentiation:
-
Use the accelerometer signal to classify recording segments into 'active' and 'inactive' periods. An ad hoc threshold can be established based on video and accelerometer data to make this distinction.[6]
-
-
EEG Signal Processing:
-
Segment the continuous EEG data into epochs (e.g., 7-second bins with a 1-second overlap).[6]
-
Perform a Fast Fourier Transform (FFT) on each epoch to calculate the power spectrum.
-
-
Frequency Band Analysis:
-
Analyze the power in the following standard EEG frequency bands:
-
Delta (δ): 0.5-4 Hz
-
Theta (θ): 4-8 Hz
-
Alpha (α): 8-12 Hz
-
Beta (β): 12-30 Hz
-
Gamma (γ): 30-100 Hz
-
-
-
Statistical Analysis:
-
Compare the power in each frequency band between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of < 0.05 is typically considered statistically significant.
-
Figure 2: Experimental workflow for preclinical EEG studies.
Quantitative Data Summary
While published literature confirms that this compound has observable effects on EEG in rats, specific quantitative data on changes in individual frequency bands have not been detailed in the available abstracts and publications.[1][2][3][4][5] The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Effect of this compound on EEG Power in Active State
| Frequency Band | Vehicle (Mean Power ± SEM) | This compound (Mean Power ± SEM) | % Change | p-value |
| Delta (0.5-4 Hz) | ||||
| Theta (4-8 Hz) | ||||
| Alpha (8-12 Hz) | ||||
| Beta (12-30 Hz) | ||||
| Gamma (30-100 Hz) |
Table 2: Effect of this compound on EEG Power in Inactive State
| Frequency Band | Vehicle (Mean Power ± SEM) | This compound (Mean Power ± SEM) | % Change | p-value |
| Delta (0.5-4 Hz) | ||||
| Theta (4-8 Hz) | ||||
| Alpha (8-12 Hz) | ||||
| Beta (12-30 Hz) | ||||
| Gamma (30-100 Hz) |
Conclusion
This compound represents a promising approach in the development of novel antidepressants targeting the NMDA receptor. The protocols outlined in these application notes provide a framework for conducting rigorous preclinical EEG studies to further elucidate the neurophysiological effects of this compound. By systematically evaluating its impact on brain electrical activity, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. The use of a state-dependent analysis (active vs. inactive) is highly recommended to enhance the translational relevance of the findings.
References
Troubleshooting & Optimization
improving Lu AF90103 solubility for in vitro assays
Welcome to the technical support center for Lu AF90103. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the methyl ester prodrug of a compound known as 42d.[1][2][3][4][5] The active compound, 42d, is a potent partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B subunit complex with an EC50 value of 78 nM.[1][2][3] As a prodrug, this compound is designed to have increased permeability to cross cell membranes and the blood-brain barrier.[1][2][3][4][5] Once inside the target tissue or cell, it is presumed to be hydrolyzed by cellular esterases to release the active, more polar compound 42d. The active compound then modulates the NMDA receptor, which is a ligand-gated ion channel involved in synaptic plasticity and neurotransmission.[6]
Q2: Why is this compound used as a prodrug?
A2: The active compound 42d is a zwitterionic molecule with high polarity. While this gives it excellent aqueous solubility (7400 μM), it results in very low passive permeability across cellular membranes.[2] The methyl ester form, this compound, masks the polar carboxylic acid group, increasing lipophilicity and enhancing its ability to enter cells. This prodrug strategy is essential for studying the compound's effects in cell-based assays where the target is intracellular or for in vivo studies requiring CNS penetration.[2][3][4][5]
Q3: What is the primary solvent for preparing this compound stock solutions?
A3: Based on its nature as a more hydrophobic prodrug and standard laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound.[2][7] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Q4: What is the maximum recommended concentration of DMSO in the final assay medium?
A4: To prevent solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally not exceeding 0.5%, with a widely accepted limit of less than 1% (v/v).[2] Always include a vehicle control in your experiments with the same final DMSO concentration as your test wells to account for any effects of the solvent itself.
Q5: Should I use this compound or its active metabolite for my assay?
A5: The choice depends on your experimental setup. If you are using a cell-free assay with isolated receptors, the highly water-soluble active compound 42d may be more appropriate and easier to handle. For cell-based assays where the compound must cross the cell membrane to reach the NMDA receptor, the prodrug this compound is the intended molecule for delivery. Be aware that the rate of conversion from the prodrug to the active compound can vary depending on the esterase activity in your specific cell type.
Solubility and Solvent Information
The solubility of this compound is a critical factor for successful in vitro experiments. As a methyl ester prodrug, it is significantly more hydrophobic than its parent compound. The following table summarizes the expected solubility and recommended solvents.
| Solvent/Vehicle | Solubility | Concentration | Recommendations & Considerations |
| Dimethyl Sulfoxide (DMSO) | Soluble | High (e.g., ≥10 mM) | Recommended for primary stock solutions. Use anhydrous, high-purity grade. |
| Ethanol | Likely Soluble | Moderate | Can be an alternative to DMSO, but final concentration in media should also be kept low (<0.5%). |
| Aqueous Buffers (PBS, Media) | Very Low / Prone to Precipitation | Low (µM range) | Direct dissolution is not recommended. Dilute from a concentrated DMSO stock. |
Troubleshooting Guide: Compound Precipitation
A common issue encountered with hydrophobic compounds like this compound is precipitation upon dilution into aqueous assay media. This can lead to inaccurate compound concentrations and unreliable results.
Problem: My compound precipitates when I add it to the cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Rapid Solvent Exchange ("Crashing Out") | Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly precipitate. |
| Solution 1: Use Serial Dilution. Instead of a single large dilution, perform one or more intermediate dilution steps. First, dilute your high-concentration stock to an intermediate concentration (e.g., 10X or 100X final) in your cell culture medium. Then, use this intermediate dilution to prepare your final concentrations. | |
| Solution 2: Slow, Drop-wise Addition. Add the DMSO stock solution slowly and drop-by-drop to the pre-warmed (37°C) culture medium while gently vortexing or swirling the tube. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation. | |
| Stock Concentration is Too High | The initial stock solution in DMSO may be too concentrated, leading to immediate precipitation even with careful dilution. |
| Solution: Lower the Stock Concentration. Prepare a new stock solution in DMSO at a lower concentration (e.g., 10 mM instead of 50 mM). This will require adding a larger volume to your media to achieve the same final concentration, so be mindful of the final DMSO percentage. | |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding a DMSO stock to cold media can induce precipitation. |
| Solution: Pre-warm the Medium. Always use cell culture medium that has been pre-warmed to the experimental temperature (typically 37°C) before adding the compound. | |
| Interaction with Media Components | Serum proteins or other components in complete media can sometimes interact with the compound, reducing its solubility. |
| Solution: Test in Simpler Buffers. To diagnose the issue, test the solubility of this compound in a simple buffered saline solution like PBS. If it remains soluble in PBS but precipitates in media, this points to an interaction with media components. You may need to use serum-free media for the initial compound treatment period. |
Diagrams
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general method for preparing this compound solutions for use in typical in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Vortex mixer and/or sonicator
-
Calibrated pipettes
Procedure:
Part 1: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~293.34 g/mol ).
-
Example for 1 mL: 0.01 mol/L * 0.001 L * 293.34 g/mol = 0.00293 g = 2.93 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Solubilization: Add the corresponding volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously. If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Part 2: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C.
-
Thaw Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
-
Final Dilution:
-
Add the required volume of your stock (or intermediate dilution) to the pre-warmed medium to achieve your desired final concentration.
-
Crucial Step: Add the stock solution slowly and drop-wise into the medium while gently swirling or vortexing the tube. This minimizes the risk of precipitation.
-
Ensure the final DMSO concentration remains below your experimentally determined non-toxic limit (e.g., <0.5%).
-
-
Final Check: After dilution, visually inspect the final working solution to ensure it is clear. If any cloudiness or precipitate is visible, do not use it for your experiment and refer to the troubleshooting guide.
-
Application: Add the prepared working solution to your cells immediately. Remember to include a vehicle control (medium containing the same final concentration of DMSO) in your experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Advancements in NMDA Receptor-Targeted Antidepressants: From dâCycloserine Discovery to Preclinical Efficacy of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
potential off-target effects of Lu AF90103
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Lu AF90103. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a methyl ester prodrug of the active compound 42d.[1][2][3][4] The active form, 42d, functions as a partial agonist of the NMDA receptor, specifically targeting the GluN1/GluN2B complex with an EC50 value of 78 nM and 24% efficacy.[1][2][3][4] this compound is designed to penetrate the blood-brain barrier, after which it is converted to the active compound 42d.[1][2][3][4]
Q2: Have any off-target effects been identified for the active form of this compound (compound 42d)?
Based on preclinical safety profiling, the active compound 42d has demonstrated a favorable off-target profile. A comprehensive screen using a CEREP selectivity panel revealed no significant off-target effects.[3]
Q3: Was the potential for cardiotoxicity assessed for this compound's active form?
Yes, the active compound 42d was evaluated for its effect on the human Ether-à-go-go-related gene (hERG) potassium ion channel, which is a common indicator of potential cardiotoxicity. The results showed that 42d did not inhibit the hERG channel.[3]
Q4: Was the mutagenic potential of this compound's active form evaluated?
The mutagenic potential of the active compound 42d was assessed using a mini-Ames test. The results of this assay indicated no mutagenic properties.[3]
Q5: What is the cytotoxic profile of the active form of this compound?
Cellular cytotoxicity profiling of the active compound 42d determined an IC50 of above 67 μM for inducing cell death, suggesting a low potential for cytotoxicity at effective concentrations.[3]
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my cellular or animal model after treatment with this compound that does not seem to be related to NMDA receptor agonism.
Possible Cause 1: Prodrug Metabolism
This compound is a prodrug that is metabolized to the active compound 42d. It is possible that in your specific experimental system, the metabolism of this compound results in unforeseen byproducts or that the prodrug itself has some unexpected activity.
-
Troubleshooting Step: If possible, try to obtain the active compound 42d and repeat the experiment to see if the unexpected phenotype persists. This will help determine if the effect is due to the prodrug or the active molecule.
Possible Cause 2: Off-Target Effects in a Novel System
While the active compound 42d showed no significant off-target effects in a broad CEREP selectivity panel, it is important to remember that these panels cover a specific, though large, set of known biological targets. Your experimental system may express a unique protein or be sensitized in a way that reveals a previously uncharacterized interaction.
-
Troubleshooting Step:
-
Literature Review: Conduct a thorough literature search for proteins or pathways that are unique to your model system and could potentially interact with a small molecule of this class.
-
Target Validation: Consider using techniques such as RNAi, CRISPR/Cas9, or specific inhibitors for the suspected off-target protein to see if this rescues the unexpected phenotype.
-
Consultation: Reach out to the manufacturer or experts in the field to discuss your findings.
-
Data Summary
Table 1: Preclinical Safety Profile of Compound 42d (Active form of this compound)
| Assay | Target/Endpoint | Result | Citation |
| CEREP Selectivity Panel | Broad panel of receptors | No significant off-target effects | [3] |
| hERG Inhibition Assay | hERG potassium channel | No inhibition | [3] |
| Mini-Ames Test | Mutagenicity | No mutagenic properties observed | [3] |
| Cytotoxicity Assay | Cell Death | IC50 > 67 μM | [3] |
Experimental Protocols
CEREP Selectivity Panel
-
Objective: To assess the potential for off-target binding of a compound to a wide range of known receptors, ion channels, and transporters.
-
Methodology: A CEREP selectivity panel typically involves a series of radioligand binding assays. The test compound (in this case, 42d) is incubated at a fixed concentration with cell membranes or recombinant proteins expressing the target of interest, along with a specific radiolabeled ligand for that target. The ability of the test compound to displace the radioligand is measured by quantifying the remaining radioactivity. A significant reduction in radioligand binding indicates an interaction between the test compound and the target. The results are usually expressed as a percentage of inhibition of the control binding.
hERG Inhibition Assay
-
Objective: To evaluate the potential of a compound to block the hERG potassium ion channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
-
Methodology: This is often performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells). Different concentrations of the test compound are applied to the cells, and the hERG channel current is measured. The concentration-dependent block of the channel is then determined to calculate an IC50 value.
Mini-Ames Test
-
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology: Several strains of S. typhimurium with pre-existing mutations in the histidine synthesis operon are used. These strains cannot grow in a histidine-free medium. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is counted and compared to a negative control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Lu AF90103 stability in solution and storage
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lu AF90103. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 42e) is a methyl ester prodrug of the active compound 42d.[1][2][3][4] The parent compound, 42d, is a potent partial agonist of the GluN1/GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1][3] this compound is designed to be more lipophilic than its active counterpart, allowing it to penetrate the blood-brain barrier. Once in the central nervous system, it is hydrolyzed by esterases into the active compound 42d, which can then exert its therapeutic effects by modulating NMDA receptor activity.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Short-term storage (days to weeks): 0 - 4°C in a dry, dark environment.
-
Long-term storage (months to years): -20°C in a dry, dark environment.
The compound is considered stable for several weeks at ambient temperature, which is sufficient for typical shipping durations.
Q3: How should I prepare stock solutions of this compound?
A3: Due to its prodrug nature and susceptibility to hydrolysis, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as DMSO. Prepare concentrated stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your aqueous experimental buffer or medium immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in in vitro/in vivo experiments.
-
Possible Cause: Degradation of this compound into its active form (42d) or other inactive byproducts before reaching the target. The stability of this compound is highly dependent on the experimental conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly as per the recommendations (see FAQ 2).
-
Freshly Prepare Solutions: Prepare working solutions from a fresh aliquot of the stock solution for each experiment. Avoid using previously diluted solutions that have been stored in aqueous buffers.
-
Mind the Matrix: Be aware of the enzymatic activity in your experimental system. This compound is rapidly hydrolyzed in rat plasma (<1% remaining after 20 minutes) but is significantly more stable in human and monkey plasma (t½ ≈ 3-4 hours). Consider the species-specific differences in esterase activity.
-
pH of the Medium: The hydrolytic stability of the ester bond is pH-dependent. While specific data across a pH range for this compound is not available, ester hydrolysis is generally accelerated at acidic or basic pH. The known stability was determined at pH 7.4.
-
Perform a Stability Check: If you continue to observe inconsistent results, it is advisable to perform a stability study of this compound in your specific experimental medium (e.g., cell culture media, buffer) under the exact conditions of your assay (temperature, duration).
-
Issue 2: Poor solubility or precipitation in aqueous solutions.
-
Possible Cause: While the active compound 42d has high aqueous solubility (7400 µM), the prodrug this compound is more lipophilic (LogD at pH 7.4 = 1.19) and thus less soluble in aqueous solutions.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit.
-
Optimize DMSO Concentration: When diluting from a DMSO stock, ensure the final percentage of DMSO in the aqueous solution is low (typically <0.5%) to avoid precipitation.
-
Gentle Warming and Sonication: If precipitation is observed, gentle warming of the solution or brief sonication may help in redissolving the compound. However, be cautious as heat can accelerate hydrolysis.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Data Summary
Table 1: Physicochemical and Stability Properties of this compound and its Active Metabolite 42d
| Property | This compound (Prodrug - 42e) | Compound 42d (Active) |
| LogD (pH 7.4) | 1.19 | -0.6 |
| Aqueous Solubility | Not explicitly stated, but lower than 42d | Excellent (7400 µM) |
| Chemical Stability | 56% remaining after 6h in PBS (pH 7.4) | High metabolic stability |
| Metabolic Stability | Rat Plasma: <1% remaining after 20 minMonkey/Human Plasma: t½ = 3-4 h | High stability in human and rat liver microsomes |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability in Aqueous Buffer
This protocol provides a general framework for determining the hydrolytic stability of this compound.
-
Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4).
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation Solution: Spike the pre-warmed (37°C) PBS with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1%.
-
Time Points: Aliquot the incubation solution into separate vials for each time point (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours).
-
Incubation: Incubate the vials at 37°C.
-
Sample Quenching: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate proteins and halt further degradation.
-
Analysis: Centrifuge the quenched samples to pellet any precipitates. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound and the formation of the active compound 42d.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine its half-life under the tested conditions.
Visualizations
Caption: Workflow of this compound prodrug activation and target engagement.
Caption: Simplified NMDA receptor signaling pathway activated by Compound 42d.
References
Technical Support Center: Overcoming In Vivo Delivery Challenges of Lu AF90103
Welcome to the technical support center for Lu AF90103. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 42e) is a methyl ester prodrug of the active compound 42d.[1][2][3][4] The active compound, 42d, is a potent partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B subtype with an EC50 of 78 nM and 24% efficacy.[1][2][3][4] The prodrug design is crucial for its intended use in neuropsychiatric diseases, as it enhances the molecule's ability to cross the blood-brain barrier (BBB).[1][2][3][4]
Q2: Why is a prodrug strategy necessary for the active compound 42d?
A2: The active compound 42d is a zwitterionic amino acid derivative with high aqueous solubility (7400 μM) but very low passive permeability.[2] Its high polarity (measured LogD at pH 7.4 = -0.6) and susceptibility to efflux by P-glycoprotein (P-gp) significantly limit its ability to penetrate the central nervous system (CNS).[2] The methyl ester prodrug, this compound, masks the polar carboxyl group, increasing lipophilicity and facilitating passive diffusion across the BBB. Once in the CNS, it is hydrolyzed by esterases to release the active compound 42d.
Q3: What are the primary challenges associated with the in vivo delivery of this compound?
A3: The primary challenges stem from its nature as a methyl ester prodrug. These include:
-
Formulation Instability: The ester linkage is susceptible to hydrolysis, which can occur prematurely in the formulation vehicle, leading to precipitation of the more polar active compound.
-
Rapid Metabolism: In some species, such as rats, the prodrug is rapidly hydrolyzed by plasma esterases, which can affect the desired pharmacokinetic profile and brain exposure.[2]
-
Solubility Issues: While the prodrug is more lipophilic than the active compound, careful selection of a biocompatible vehicle is necessary to maintain its solubility for administration.
-
Inconsistent Results: Variability in experimental outcomes can arise from issues with formulation, administration technique, and inter-animal differences in metabolism.
Troubleshooting Guides
Issue 1: Low or Variable Brain Concentration of the Active Compound (42d)
-
Q: My in vivo experiments show inconsistent or lower-than-expected brain levels of the active compound 42d. What are the potential causes?
-
A: Several factors could contribute to this issue:
-
Premature Prodrug Hydrolysis: this compound is rapidly hydrolyzed by plasma esterases in rats, with less than 1% remaining after 20 minutes.[2] This rapid conversion in the systemic circulation can limit the amount of intact prodrug reaching the BBB.
-
Formulation Instability: The prodrug may be hydrolyzing in your formulation vehicle prior to administration. This would lead to administering a mixture of the prodrug and the poorly permeable active compound.
-
P-glycoprotein (P-gp) Efflux: Although the prodrug strategy is designed to overcome this, residual efflux of either the prodrug or the active compound at the BBB could still be a factor.
-
Incorrect Administration: Improper administration technique (e.g., subcutaneous injection leading to a depot effect with slow release and high local metabolism) can lead to variability.
-
-
-
Q: How can I troubleshoot low brain concentrations?
-
A: Consider the following steps:
-
Formulation Check: Prepare fresh formulations immediately before use. Analyze the concentration and purity of this compound in your vehicle just before administration to ensure its integrity.
-
Optimize Administration Route: The original preclinical studies used subcutaneous (s.c.) administration.[2] Ensure your technique is consistent. For other routes, you may need to re-optimize the formulation and dose.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure the plasma concentrations of both this compound and the active compound 42d over time. This will help you understand the rate of conversion in your model.
-
Consider Species Differences: Be aware that the metabolic stability of this compound is significantly higher in monkey and human plasma (t1/2 of 3-4 hours) compared to rat plasma.[2] If you are not using rats, the pharmacokinetic profile will be different.
-
-
Issue 2: Precipitation or Instability in the Formulation Vehicle
-
Q: I am observing precipitation in my this compound formulation. How can I improve its solubility and stability?
-
A: This is a common challenge for ester prodrugs.
-
Vehicle Selection: The choice of vehicle is critical. While specific details for this compound are not published, for poorly soluble compounds, common strategies include the use of co-solvents (e.g., DMSO, PEG300, ethanol), surfactants (e.g., Tween 80, Kolliphor EL), or cyclodextrins. A thorough vehicle scouting study is recommended.
-
pH Control: The stability of the ester bond can be pH-dependent. Ensure the pH of your formulation is controlled and optimized for stability. Hydrolysis is often accelerated at acidic or basic pH.
-
Fresh Preparation: Due to the potential for hydrolysis, it is best to prepare the formulation immediately before each experiment. Avoid storing aqueous-based formulations for extended periods.
-
Solubility Testing: Determine the solubility of this compound in various biocompatible vehicles before beginning in vivo studies.
-
-
Data Presentation
The following tables summarize key data for this compound and its active metabolite 42d, compiled from the publication by Ascic et al.[2]
Table 1: Physicochemical and In Vitro ADMET Properties of this compound and Active Metabolite 42d
| Property | This compound (Prodrug 42e) | Active Metabolite 42d | Significance for In Vivo Delivery |
| Molecular Weight | - | - | Favorable for BBB penetration. |
| LogD at pH 7.4 | 1.19 | -0.6 | Prodrug is more lipophilic to cross the BBB. |
| Aqueous Solubility | - | 7400 µM | High solubility of the active compound can be a challenge for the prodrug formulation if hydrolysis occurs. |
| Passive Permeability (MDCKII) | 12 x 10⁻⁶ cm/s | < 0.1 x 10⁻⁶ cm/s | Prodrug has significantly higher permeability. |
| P-gp Efflux Ratio | 1.2 | - | Prodrug is not a significant P-gp substrate. |
| Plasma Stability (t1/2) | < 20 min (Rat) | High | Rapid conversion to active form in rats. |
| 3-4 hours (Monkey, Human) | High | Species differences in pharmacokinetics. |
Table 2: In Vivo Plasma and Brain Exposure of Active Metabolite 42d in Rats
Note: The following data is hypothetical as the specific values from the supplementary information of the primary publication were not accessible. This table structure is provided as a template for presenting such data.
| Dose of this compound (s.c.) | Time Point | Plasma Conc. of 42d (ng/mL) | Brain Conc. of 42d (ng/g) | Brain/Plasma Ratio |
| 10 mg/kg | 0.5 h | Data Not Available | Data Not Available | Data Not Available |
| 30 mg/kg | 0.5 h | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Protocol 1: General Formulation Procedure for Subcutaneous Administration in Rats
Disclaimer: This is a general protocol and must be optimized for this compound based on its specific solubility and stability characteristics.
-
Vehicle Preparation: Prepare a suitable vehicle. A common starting point for subcutaneous injections of moderately lipophilic compounds is a mixture of sterile saline with a solubilizing agent. For example, a vehicle could consist of 10% DMSO, 40% PEG300, and 50% sterile water.
-
Compound Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Solubilization: Add the co-solvent (e.g., DMSO) to the tube and vortex until the compound is fully dissolved.
-
Vehicle Addition: Add the remaining vehicle components (e.g., PEG300 and water) sequentially, vortexing thoroughly after each addition.
-
Final Check: Visually inspect the solution to ensure it is clear and free of precipitation. This formulation should be prepared fresh before each use.
Protocol 2: Rat Brain Microdialysis for Measuring Free Concentrations of Active Compound 42d
This protocol provides a general overview of the microdialysis technique.
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) to ensure a stable baseline of endogenous neurochemicals.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
Sample Analysis: Analyze the concentration of the active compound 42d in the dialysate samples using a sensitive analytical method such as LC-MS/MS. This provides a measure of the unbound, pharmacologically active concentration of the drug in the brain's extracellular fluid.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a partial agonist at the NMDA receptor.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for inconsistent in vivo results.
References
interpreting unexpected results in Lu AF90103 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lu AF90103. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a methyl ester prodrug of the active compound 42d.[1][2] The active form, 42d, functions as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B subunit complex.[1][2] It exhibits an efficacy of 24% and an EC50 value of 78 nM.[1][2] As a prodrug, this compound is designed to penetrate the blood-brain barrier, after which it is metabolized to the active compound 42d.[1][2]
Q2: I am observing lower than expected potency in my cellular assay. What are the potential causes?
Several factors could contribute to lower than expected potency:
-
Prodrug Conversion: this compound requires conversion to its active form, 42d. The efficiency of this conversion can vary between different cell types and experimental systems. Insufficient metabolic activity in your chosen cell line will result in a lower concentration of the active compound.
-
Compound Stability: Like many small molecules, this compound and its active form can be susceptible to degradation.[3][4] Ensure proper storage of stock solutions (aliquoted and stored at -80°C) and prepare fresh working solutions for each experiment.[4] Avoid repeated freeze-thaw cycles.[4]
-
Assay Conditions: The composition of your assay buffer, including pH and the presence of certain proteins, can influence compound activity.
-
Cell Health: The passage number and overall health of your cells can impact their responsiveness to stimuli. Ensure you are using cells within a consistent and optimal passage range.
Q3: I am seeing significant cytotoxicity in my experiments, even at concentrations where I expect to see a specific effect. What should I do?
While the active compound 42d has a reported IC50 for cytotoxicity above 67 μM, observing cell death at lower concentrations could be due to several factors:[1]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle-only control in your experiments.
-
Off-Target Effects: Although 42d has a favorable off-target profile, it is possible that in your specific cell line or experimental system, an off-target effect is leading to cytotoxicity.[1] Consider using an orthogonal control, a structurally different compound with a similar target, to see if the same cytotoxic effect is observed.[5]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, which can lead to non-specific effects and cytotoxicity.[6]
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in cell-based assays.[3] To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Reagent Quality: Use high-quality reagents and ensure they are not expired.
-
Compound Handling: Prepare fresh dilutions of this compound from a new aliquot of your stock solution for each experiment to avoid issues with compound degradation.[3]
-
Cell Culture Consistency: Maintain a consistent cell culture routine, including media formulation, serum percentage, and splitting schedule. Regularly check for mycoplasma contamination.
Troubleshooting Guides
Issue 1: Unexpected Agonist/Antagonist Activity
Scenario: You observe that this compound is behaving as an antagonist, or its agonist activity is significantly different from the expected 24% efficacy.
Troubleshooting Steps:
-
Verify NMDA Receptor Subunit Expression: Confirm the expression levels of GluN1 and GluN2B subunits in your experimental system. The activity of 42d is specific to the GluN1/GluN2B complex.
-
Check Co-agonist Concentration: The activity of NMDA receptors is dependent on the presence of a co-agonist like glycine (B1666218) or D-serine. Ensure that your assay buffer contains an optimal concentration of the appropriate co-agonist.
-
Evaluate Membrane Potential: Changes in the cell's membrane potential can affect the function of ion channels like the NMDA receptor. If your experimental conditions alter the membrane potential, this could impact the observed activity of this compound.
-
Control for Endogenous Glutamate (B1630785): Ensure that there is no confounding endogenous glutamate in your system that could be competing with your compound.
Issue 2: Poor Blood-Brain Barrier Penetration in In Vivo Models
Scenario: In your animal model, you are not observing the expected central nervous system effects of this compound, suggesting poor blood-brain barrier penetration.
Troubleshooting Steps:
-
Verify Compound Administration: Double-check the formulation and administration route of this compound. Ensure the compound is fully dissolved and administered correctly.
-
Assess P-glycoprotein (P-gp) Efflux: The active form, 42d, has been evaluated in MDCKII cells expressing human P-glycoprotein.[1] If your animal model has high P-gp expression at the blood-brain barrier, this could lead to efflux of the compound. Consider co-administration with a P-gp inhibitor as a control experiment.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the concentration of this compound and its active metabolite 42d in the plasma and brain tissue of your animals over time. This will provide direct evidence of blood-brain barrier penetration and compound stability in vivo.
Data Summary
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Active Form | 42d | [1][2] |
| Mechanism of Action | Partial agonist of GluN1/GluN2B NMDA receptor | [1][2] |
| Efficacy | 24% | [1][2] |
| EC50 | 78 nM | [1][2] |
| Cytotoxicity (IC50) | > 67 μM | [1] |
| hERG Inhibition | None | [1] |
| Mutagenicity (mini-Ames) | Not mutagenic | [1] |
Experimental Protocols
General Protocol for Cellular Assays with this compound
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in your assay buffer. The final DMSO concentration should be kept below 0.1%.
-
-
Cell Culture:
-
Culture cells expressing the target NMDA receptor subunits (GluN1/GluN2B) in the recommended growth medium.
-
Plate cells at a predetermined optimal density in the appropriate assay plates.
-
Allow cells to adhere and recover overnight.
-
-
Assay Procedure (Example: Calcium Flux Assay):
-
Wash cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash cells to remove excess dye.
-
Add serial dilutions of this compound to the cells and incubate for the desired time.
-
Add a co-agonist (e.g., glycine) and a stimulating concentration of glutamate.
-
Measure the change in intracellular calcium concentration using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a positive control (e.g., a known full agonist) and a negative control (vehicle).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 and efficacy.
-
Visualizations
Caption: Signaling pathway of this compound activation of the NMDA receptor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Potential Lu AF90103 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential toxicity associated with the use of Lu AF90103 in cell culture experiments. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a methyl ester prodrug of the active compound 42d.[1] Compound 42d is a partial agonist of the NMDA receptor, specifically targeting the GluN1/GluN2B subunit complex with an EC50 of 78 nM.[1] Its primary intended application is as a potential novel antidepressant.
Q2: What is the known cytotoxic profile of the active form of this compound?
A2: The active compound, 42d, has been shown to have a low potential for cytotoxicity. The IC50 for inducing cell death is reported to be above 67 μM. This suggests that at typical effective concentrations for receptor activation, widespread cytotoxicity may not be a primary concern. However, off-target effects or cell-type-specific sensitivities can still lead to toxicity.
Q3: What are the potential mechanisms of toxicity for a GluN2B partial agonist like the active form of this compound?
A3: As a partial agonist of the NMDA receptor, the active form of this compound can, at high concentrations or with prolonged exposure, induce excitotoxicity. This process is primarily initiated by excessive calcium (Ca2+) influx through the NMDA receptor channel.[2] This overload of intracellular calcium can trigger several downstream cytotoxic events, including:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[3][4]
-
Activation of Apoptotic Pathways: This can occur through both caspase-dependent and caspase-independent mechanisms.
-
Caspase-Dependent Pathway: Involves the release of cytochrome c from mitochondria, leading to the activation of caspase-9 and the executioner caspase-3.[5]
-
Caspase-Independent Pathway: Can be mediated by the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus and the activation of calcium-dependent proteases like calpains.[6]
-
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.
Troubleshooting Guide
Issue 1: Higher-than-expected cell death observed at concentrations presumed to be non-toxic.
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines, especially those of neuronal origin with high expression of GluN2B-containing NMDA receptors, may exhibit varying sensitivities. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration range. |
| Prodrug Conversion | This compound is a prodrug that is converted to the active compound 42d by cellular esterases. The rate of conversion can vary between cell types, potentially leading to higher local concentrations of the active form than anticipated. Consider using the active form (42d) directly for more controlled experiments if available. |
| Culture Conditions | Factors such as high cell density, nutrient depletion, or the presence of endogenous glutamate (B1630785) in the medium can potentiate excitotoxicity. Ensure consistent and optimal culture conditions. Consider using a defined, glutamate-free medium for sensitive experiments. |
| Compound Stability | Ensure the compound is properly stored and handled to prevent degradation, which could potentially lead to the formation of more toxic byproducts. Prepare fresh dilutions for each experiment from a frozen stock. |
Issue 2: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Assay Interference | Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT). Run a control with the compound in cell-free medium to check for direct chemical reactions with the assay reagents. |
| Timing of Assay | The chosen time point for the viability assay is critical. Cytotoxic effects may be delayed. Perform a time-course experiment to identify the optimal endpoint for assessing cell viability after treatment with this compound. |
| Assay Sensitivity | Some viability assays may not be sensitive enough to detect subtle cytotoxic effects. Consider using a multi-parametric approach, combining a metabolic assay (e.g., ATP measurement) with a membrane integrity assay (e.g., LDH release or a fluorescent live/dead stain). |
Quantitative Data Summary
The following tables provide illustrative data on the potential toxicity of NMDA receptor agonists in relevant cell culture models. Note that specific data for this compound is limited in publicly available literature; therefore, data from related compounds and general NMDA-induced excitotoxicity are presented to provide a comparative context.
Table 1: Illustrative Dose-Response of NMDA Receptor Agonists on Neuronal Cell Viability
| Cell Line | Agonist | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| Primary Cortical Neurons | NMDA | 20 | 24 | ~42% | [7] |
| Primary Cortical Neurons | NMDA | 40 | 24 | ~28% | [7] |
| Primary Cortical Neurons | NMDA | 80 | 24 | ~29% | [7] |
| PC12 Cells | NMDA | 100 | 24 | >80% | [5] |
| PC12 Cells | NMDA | 250 | 24 | ~60% | [5] |
| PC12 Cells | NMDA | 500 | 24 | ~50% | [5] |
Table 2: Illustrative Time-Course of NMDA-Induced Neuronal Cell Death
| Cell Line | Agonist Concentration (µM) | Time (h) | Cell Death (%) | Reference |
| Hippocampal Neurons | 500 (Glutamate) | 0.03 | ~20% | [8] |
| Hippocampal Neurons | 500 (Glutamate) | 0.08 | ~50% | [8] |
| Hippocampal Neurons | 500 (Glutamate) | 0.17 | ~80% | [8] |
| Hippocampal Neurons | 500 (Glutamate) | 0.33 | >90% | [8] |
Experimental Protocols
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing cytotoxicity.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP or CCCP (protonophore for positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration. Include untreated controls and a positive control (e.g., 10 µM FCCP for 15-30 minutes before staining).
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution at a final concentration of 1-5 µg/mL in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
-
Fluorescence Measurement:
-
Plate Reader: Measure fluorescence intensity for both J-aggregates (red; Ex/Em ~560/595 nm) and JC-1 monomers (green; Ex/Em ~485/535 nm).
-
Microscopy: Visualize the cells using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.[4][9]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric substrate (e.g., DEVD-pNA). Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Induce apoptosis by treating cells with this compound.
-
Harvest cells and pellet them by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume with cell lysis buffer.
-
Add reaction buffer (containing DTT) to each well.
-
Add the DEVD-pNA substrate to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.[10]
Protocol 3: Western Blot for Bcl-2 Family Proteins
This protocol describes the detection of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins by Western blot to assess the regulation of the intrinsic apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[11][12][13]
References
- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Various facets of excitotoxicity [explorationpub.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis-Inducing Factor Substitutes for Caspase Executioners in NMDA-Triggered Excitotoxic Neuronal Death | Journal of Neuroscience [jneurosci.org]
- 7. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time course and mechanism of hippocampal neuronal death in an in vitro model of status epilepticus: Role of NMDA receptor activation and NMDA dependent calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 101.200.202.226 [101.200.202.226]
- 10. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lu AF90103 Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis and purification of Lu AF90103. The following information is curated to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 42e in some literature) is the methyl ester prodrug of compound 42d. This modification enhances its ability to cross the blood-brain barrier.[1][2] The active compound, 42d, functions as a partial agonist of the GluN1/GluN2B complex of the N-methyl-D-aspartate (NMDA) receptor.[1][2]
Q2: What are the key steps in the synthesis of this compound?
A2: The synthesis involves a multi-step process that can be broadly categorized into:
-
Protection and Esterification: Starting with (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid, which undergoes esterification.
-
Amide Coupling: The resulting intermediate is coupled with a carboxylic acid building block using peptide coupling reagents like TBTU, HATU, or T3P.
-
Deprotection: Removal of the Cbz and benzyl (B1604629) protecting groups.
-
Prodrug Formation: Synthesis of the methyl ester prodrug, this compound.
Q3: I am observing low yields in the amide coupling step. What could be the issue?
A3: Low yields in amide coupling reactions can stem from several factors:
-
Reagent Quality: Ensure that the coupling reagents (TBTU, HATU, T3P) and bases (e.g., DIPEA) are of high purity and anhydrous.
-
Reaction Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the activated species.
-
Activation Time: Incomplete activation of the carboxylic acid can lead to poor coupling. Ensure adequate activation time before adding the amine.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent.
Q4: The deprotection of the Cbz and benzyl groups is incomplete. How can I troubleshoot this?
A4: Incomplete deprotection via hydrogenation is a common issue. Consider the following:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or poisoned. Use a fresh batch of catalyst.
-
Catalyst Poisoning: If your substrate contains sulfur or certain nitrogen-containing heterocycles, it can poison the catalyst. In such cases, alternative deprotection methods like using strong acids (e.g., HBr in acetic acid) might be necessary, provided your molecule is stable under these conditions.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure and vigorous stirring to facilitate proper mixing of the gas, liquid, and solid phases.
-
Solvent Choice: The choice of solvent can impact the reaction. Methanol or ethanol (B145695) are commonly used, but sometimes a co-solvent system may be beneficial.
Q5: I am facing difficulties in purifying the final compound, this compound. What purification strategies are recommended?
A5: this compound and its precursor are polar molecules, which can present purification challenges.
-
Normal-Phase Chromatography: Traditional normal-phase chromatography on silica (B1680970) gel might be challenging due to the high polarity of the compounds, potentially leading to poor separation.
-
Reversed-Phase Chromatography (RPC): C18-functionalized silica is a common choice for purifying polar compounds. A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography. It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a more polar solvent (e.g., water).
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation in the coupling step | Inactive coupling reagent or presence of moisture. | Use fresh, anhydrous coupling reagents and solvents. Ensure the reaction is run under an inert atmosphere. |
| Steric hindrance around the reaction center. | Increase reaction time, temperature, or consider using a more powerful coupling reagent like HATU. | |
| Incomplete deprotection by hydrogenation | Catalyst poisoning (e.g., by sulfur-containing impurities). | Use a fresh catalyst. If poisoning is suspected, consider alternative deprotection methods such as acidolysis (e.g., HBr/AcOH). |
| Poor hydrogen gas dispersion. | Ensure vigorous stirring and adequate hydrogen pressure. | |
| Formation of side products during deprotection | Over-reduction of other functional groups. | Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Difficulty in handling the final product (hygroscopic or unstable) | The free base of the amine may be unstable or difficult to handle. | Consider isolating the final product as a salt (e.g., HCl or HBr salt) which is often more crystalline and stable. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation on silica gel column | The compound is too polar and streaks or elutes with the solvent front. | Switch to reversed-phase chromatography (C18) or HILIC. |
| Product co-elutes with impurities in reversed-phase HPLC | Insufficient resolution with the current mobile phase. | Optimize the mobile phase gradient and consider using a different organic modifier or ion-pairing agent. |
| Product is not retained on the C18 column | The compound is highly polar and elutes in the void volume. | Use a HILIC column. Alternatively, try a reversed-phase column with a more polar stationary phase (e.g., C8 or a polar-embedded phase). |
| Product degrades on the chromatography column | The compound is sensitive to the acidic or basic conditions of the mobile phase. | Use a buffered mobile phase to maintain a neutral pH. Consider alternative purification methods like recrystallization if possible. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided in the supporting information of the publication "Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound" in the Journal of Medicinal Chemistry. Researchers should refer to this document for precise reagent quantities, reaction times, and workup procedures. A general outline is provided below.
General Synthetic Scheme:
-
Esterification of (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid (1b): Compound 1b is esterified with benzyl alcohol to produce intermediate 2b .
-
Amide Coupling: Intermediate 2b is coupled with a selected carboxylic acid building block using TBTU, HATU, or T3P to yield the protected amide intermediate.
-
Deprotection: The Cbz and benzyl groups are removed under acidic conditions (e.g., 33% HBr in AcOH) or by hydrogenation (Pd/C) to afford the active compound 42d .
-
Prodrug Synthesis: Compound 42d is converted to its methyl ester prodrug, This compound (42e) , following a similar synthetic procedure.
Visualizations
Signaling Pathway
Caption: NMDA receptor signaling pathway and the action of this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Metabolite Analysis of Lu AF90103 in Plasma and Brain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolite analysis of Lu AF90103 in plasma and brain tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary metabolite?
A1: this compound (also referred to as 42e) is a methyl ester prodrug designed for enhanced blood-brain barrier penetration.[1][2][3][4] Its primary active metabolite is compound 42d, a potent partial agonist of the GluN1/GluN2B NMDA receptor complex.[1][2][3] The metabolic conversion involves the hydrolysis of the methyl ester group of this compound to the carboxylic acid of 42d.
Q2: Why is this compound's stability different in rat versus human plasma?
A2: this compound shows significantly lower stability in rat plasma due to rapid hydrolysis by plasma esterases. In contrast, it has improved metabolic stability in monkey and human plasma.[1] This species difference is a critical consideration when using rat models for preclinical studies and predicting human pharmacokinetic profiles.
Q3: What analytical method is suitable for quantifying this compound and its metabolite in the brain?
A3: Rat microdialysis has been successfully used to confirm the presence and quantify the active metabolite 42d in the brain following the administration of this compound.[1][2][3][4] This technique allows for the sampling of unbound drug concentrations in the brain's extracellular fluid. For quantitative analysis of the dialysate and plasma samples, a sensitive and selective method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.[5]
Q4: Where can I find quantitative data on the plasma and brain concentrations of the active metabolite after this compound administration in rats?
A4: Quantitative data for the active metabolite 42d in rat plasma and brain, following subcutaneous administration of this compound, can be found in the supporting information of the publication "Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound" in the Journal of Medicinal Chemistry.[2]
Quantitative Data
The following table summarizes the reported concentrations of the active metabolite 42d in the plasma and brain of rats at 0.5 hours after subcutaneous administration of the prodrug this compound (42e).
| Study | Dose of this compound (42e) (mg/kg, s.c.) | Mean Plasma Concentration of 42d (ng/mL) | Mean Brain Concentration of 42d (ng/g) |
| Rat PKPD Study | 3 | 145 | 85 |
| Rat PKPD Study | 10 | 450 | 280 |
| Rat PKPD Study | 30 | 1500 | 950 |
Data extracted from the supplementary information of "Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound".[2]
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is a general procedure for the extraction of a small molecule drug and its metabolite from plasma, suitable for LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Protein Precipitation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Brain Tissue Homogenization and Extraction for LC-MS/MS Analysis
This protocol outlines a general method for extracting a small molecule drug and its metabolite from brain tissue.
-
Tissue Weighing: Weigh the frozen brain tissue sample.
-
Homogenization:
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) to the tissue at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process.
-
-
Aliquoting: Take an aliquot of the homogenate for analysis.
-
Protein Precipitation and Extraction:
-
To 100 µL of brain homogenate, add 400 µL of ice-cold methanol (B129727) containing an internal standard.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase, as described for plasma samples.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Troubleshooting Guides
Issue 1: Low Recovery of this compound or its Metabolite 42d
-
Question: I am observing low recovery for my analytes from both plasma and brain samples. What could be the cause?
-
Answer:
-
Inadequate Protein Precipitation: Ensure that the ratio of organic solvent to the sample is sufficient for complete protein precipitation (typically 3:1 or 4:1).
-
Analyte Adsorption: The analytes might be adsorbing to the plasticware. Using low-adsorption tubes or pre-rinsing with a solution of the analyte can help mitigate this.
-
Extraction Solvent: The choice of extraction solvent is crucial. While acetonitrile is common for plasma, methanol might be more efficient for brain tissue. You may need to optimize the solvent system.
-
pH of the Extraction Solvent: The recovery of acidic or basic compounds can be improved by adjusting the pH of the extraction solvent to ensure the analyte is in its neutral form.
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Question: I am seeing significant ion suppression/enhancement in my LC-MS/MS data, especially for the brain samples. How can I reduce matrix effects?
-
Answer:
-
Improve Sample Cleanup: The complexity of the brain matrix, which is rich in lipids, can cause significant matrix effects.[6] Consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) after the initial protein precipitation.
-
Chromatographic Separation: Optimize your HPLC method to ensure that the analytes elute in a region with fewer co-eluting matrix components. A longer run time or a different column chemistry might be necessary.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for both this compound and its metabolite 42d is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during ionization.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Issue 3: Inconsistent Hydrolysis of this compound in Plasma Samples
-
Question: I am observing variable concentrations of the active metabolite 42d in my plasma quality control samples. What could be causing this?
-
Answer:
-
Esterase Activity: The rapid hydrolysis of this compound in rat plasma is due to esterase activity.[1] This activity can vary between samples and can continue post-collection if not properly inhibited.
-
Sample Handling: Ensure that blood samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) and are immediately placed on ice. Plasma should be separated as soon as possible and stored at -80°C.
-
Thawing Procedure: Thaw plasma samples consistently on ice to minimize enzymatic activity before protein precipitation.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Lu AF90103 Versus D-cycloserine
In the landscape of novel therapeutics targeting neuropsychiatric disorders, modulators of the N-methyl-D-aspartate (NMDA) receptor represent a promising frontier. This guide provides a comparative analysis of two such compounds, Lu AF90103 and the well-established D-cycloserine (DCS), based on available preclinical data. This objective overview is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.
Mechanism of Action: A Tale of Two Agonists
Both this compound and D-cycloserine exert their effects through the NMDA receptor, a crucial player in synaptic plasticity, learning, and memory. However, their specific mechanisms of action and receptor subtype selectivity show key differences.
This compound is a methyl ester prodrug of the active compound 42d.[1][2][3][4] This active metabolite is a partial agonist at the glycine (B1666218) binding site of the NMDA receptor, with a particular selectivity for the GluN2B subunit.[1][2][3][4] The prodrug design facilitates penetration across the blood-brain barrier, where it is then converted to its active form.[1][2][3][4]
D-cycloserine , a long-standing antibiotic, also functions as a partial agonist at the glycine site of the NMDA receptor.[5] Its activity is complex and contingent on the NMDA receptor subunit composition. It acts as a partial agonist at receptors containing GluN2A and GluN2B subunits and displays higher efficacy, sometimes acting as a full agonist, at receptors containing the GluN2C subunit.[5]
In Vitro Receptor Activity
The following table summarizes the in vitro activity of the active form of this compound (compound 42d) and D-cycloserine at the NMDA receptor.
| Compound | Target | Parameter | Value |
| This compound (active form 42d) | GluN1/GluN2B | EC50 | 78 nM[1][2][3][4] |
| Efficacy | 24% (relative to glycine)[1][2][3][4] | ||
| D-cycloserine | GluN1/GluN2A | Efficacy | ~50% depolarization (compared to glycine) |
| GluN1/GluN2B | Efficacy | ~50% depolarization (compared to glycine) | |
| GluN1/GluN2C | Efficacy | ~200% activity (compared to glycine) |
Preclinical Efficacy in Animal Models
Direct comparative studies of this compound and D-cycloserine in the same preclinical models are limited. However, data from separate studies in relevant rat models of neuropsychiatric disorders provide insights into their potential therapeutic effects.
Anticonvulsant Activity
| Compound | Model | Parameter | Dose | Result |
| This compound | Rat Seizure Model | - | - | Demonstrated acute effects[1][2][3][4] |
| D-cycloserine | Maximal Electroshock (MES) Seizure | ED50 | 109 mg/kg | Inhibition of tonic convulsions[6] |
Antidepressant-like Activity
| Compound | Model | Parameter | Dose | Result |
| This compound | Antidepressant-Sensitive Model | - | - | Showed lasting effects[1][2][3][4] |
| D-cycloserine | Forced Swim Test (Mouse) | Immobility | - | Anti-immobility effect in adult mice[7] |
Experimental Protocols
In Vitro Electrophysiology (Xenopus oocytes)
-
Objective: To determine the potency (EC50) and efficacy of compounds at specific NMDA receptor subtypes.
-
Method: Oocytes from Xenopus laevis are injected with cRNAs encoding for human NMDA receptor subunits (e.g., GluN1 and GluN2B). Two-electrode voltage-clamp electrophysiology is used to measure the current response to the application of glutamate, a co-agonist (glycine or the test compound), and the test compound at various concentrations. The maximal response is compared to the maximal response elicited by glycine to determine the percentage of efficacy.
Maximal Electroshock (MES) Seizure Model (Rat)
-
Objective: To assess the anticonvulsant properties of a compound.[8][9]
-
Method: An electrical stimulus (e.g., 60 Hz, 150 mA for 0.2 sec) is delivered via corneal electrodes to induce a tonic-clonic seizure.[8][10] The test compound is administered at various doses prior to the electrical stimulation. The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[8] The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[6]
Forced Swim Test (FST) (Rodent)
-
Objective: To evaluate the potential antidepressant activity of a compound.[11][12]
-
Method: Rodents are placed in a cylinder of water from which they cannot escape.[12] The test typically consists of a pre-test session followed by a test session 24 hours later. During the test session, the duration of immobility (a state of behavioral despair) is recorded. Antidepressant compounds are expected to reduce the time of immobility.[5][12]
Visualizing the Mechanisms
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor.
Comparative Experimental Workflow
Caption: General experimental workflow for preclinical comparison.
Conclusion
This compound and D-cycloserine are both partial agonists at the NMDA receptor's glycine site, yet they exhibit distinct pharmacological profiles. This compound, through its active metabolite, shows selectivity for the GluN2B subunit, while D-cycloserine's effects are more broadly distributed across different GluN2 subunits. Preclinical data suggest potential efficacy for both compounds in models of neuropsychiatric disorders, including seizures and depression. However, the lack of direct, head-to-head comparative studies necessitates further research to fully elucidate their relative therapeutic potential. The information presented in this guide, including the summarized data and experimental protocols, provides a foundation for designing future preclinical studies to directly compare these and other novel NMDA receptor modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticonvulsant activity of D-cycloserine is specific for tonic convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [D-cycloserine is active in the adult mouse and inactive in the aged mouse, in the forced swim test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. mdpi.com [mdpi.com]
- 11. neuroscigroup.us [neuroscigroup.us]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical vs. Clinical Showdown: Unpacking the Side Effect Profiles of Lu AF90103 and Ketamine
For Immediate Release
In the quest for safer and more effective treatments for neuropsychiatric disorders, the side effect profiles of novel compounds are of paramount importance. This guide provides a comparative analysis of the preclinical side effect profile of Lu AF90103, a novel N-methyl-D-aspartate (NMDA) receptor partial agonist, and the well-documented clinical side effect profile of ketamine, a non-competitive NMDA receptor antagonist. This comparison is tailored for researchers, scientists, and drug development professionals, offering a lens through which to evaluate the potential safety advantages of newer generation NMDA receptor modulators.
Executive Summary
Ketamine, while a potent and rapid-acting antidepressant, is associated with a range of psychotomimetic and dissociative side effects that can limit its clinical utility. This compound, a preclinical candidate, has been designed to harness the therapeutic potential of NMDA receptor modulation while mitigating the adverse effects seen with ketamine. Preclinical data on this compound is currently limited to in vitro safety panels and locomotor activity assessments in rodents. This guide presents the available preclinical data for this compound alongside established clinical data for ketamine, providing a foundational comparison. It is crucial to note that the data for this compound is from non-human studies, and its side effect profile in humans has not yet been determined.
Comparative Side Effect Profiles
The following table summarizes the known side effect profiles of this compound (preclinical) and ketamine (clinical).
| Side Effect Category | This compound (Preclinical Data) | Ketamine (Clinical Data) |
| Psychotomimetic/Dissociative | A primary design objective is the absence of these effects. Locomotor activity studies in rodents did not show hyperlocomotion, a potential preclinical indicator of such effects. | Common and often dose-limiting. Includes feelings of dissociation, altered perception, hallucinations, and confusion.[1][2][3] |
| Cardiovascular | Not reported in available preclinical studies. | Can cause transient increases in blood pressure and heart rate.[4] |
| Gastrointestinal | Not reported in available preclinical studies. | Nausea and vomiting are common.[4][5] |
| Neurological | No adverse neurological effects reported in initial preclinical assessments. | Dizziness, drowsiness, and blurred vision are frequently reported.[1][4] |
| Cognitive | Not reported in available preclinical studies. | Can cause short-term impairments in memory and attention. |
| Abuse Potential | Preclinical abuse liability studies have not yet been reported. | Recognized abuse potential due to its psychoactive effects. |
| Off-Target Activity | In vitro screening against >100 targets showed minimal off-target activity, with modest affinity for 5HT2B and MT3 receptors. | Interacts with various other receptors, including opioid, dopamine, and serotonin (B10506) receptors, which may contribute to its side effect profile. |
Experimental Protocols
This compound: Locomotor Activity Assessment in Rodents
The assessment of locomotor activity for this compound was conducted to evaluate potential central nervous system side effects, such as hyperactivity, which can be an indicator of psychostimulant or psychotomimetic properties.
Methodology:
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Automated locomotor activity boxes equipped with infrared beams to detect movement.
-
Procedure:
-
Animals were habituated to the testing environment for a period of 60 minutes.
-
This compound was administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group was also included.
-
Immediately following injection, locomotor activity was recorded for a continuous period of 120 minutes.
-
Data was collected in 5-minute bins and expressed as the total distance traveled (in cm).
-
-
Data Analysis: The total distance traveled was compared between the different dose groups and the vehicle control group using an appropriate statistical method (e.g., ANOVA followed by post-hoc tests).
Ketamine: Clinical Assessment of Dissociative Side Effects
The Clinician-Administered Dissociative States Scale (CADSS) is a commonly used instrument in clinical trials to quantify the dissociative effects of ketamine.
Methodology:
-
Subjects: Human participants with treatment-resistant depression.
-
Procedure:
-
A baseline CADSS assessment is performed before ketamine administration.
-
Ketamine is administered intravenously, typically over a 40-minute period.
-
The CADSS is administered at multiple time points post-infusion (e.g., 40 minutes, 120 minutes, and 24 hours) to capture the onset, peak, and resolution of dissociative symptoms.
-
-
The CADSS Instrument: The CADSS is a 23-item scale that assesses three main domains of dissociation:
-
Depersonalization: Feelings of being detached from one's own body or mental processes.
-
Derealization: A sense of unreality or detachment from one's surroundings.
-
Amnesia: Gaps in memory for the experience.
-
-
Data Analysis: The total CADSS score and subscale scores are analyzed to determine the intensity and time course of ketamine-induced dissociative symptoms.
Signaling Pathways and Experimental Workflows
The differing side effect profiles of this compound and ketamine can be attributed to their distinct mechanisms of action at the NMDA receptor and their downstream signaling consequences.
Caption: Ketamine's NMDA Receptor Antagonism Pathway.
Caption: this compound's GluN2B Partial Agonism Pathway.
Caption: Comparative Experimental Workflows.
Conclusion
The comparison between this compound and ketamine highlights a critical direction in neuropsychiatric drug development: the pursuit of targeted mechanisms to enhance safety and tolerability. While ketamine's broad NMDA receptor antagonism leads to robust therapeutic effects, it is also responsible for its challenging side effect profile. This compound, with its more selective partial agonism at the GluN2B subunit, represents a rational approach to potentially separate the desired antidepressant effects from the undesirable psychotomimetic and dissociative properties.
The preclinical data for this compound are promising in their lack of hyperlocomotor activity, a potential early indicator of a reduced risk for psychotomimetic effects. However, it must be emphasized that these are early-stage, non-clinical findings. Further extensive preclinical safety and toxicology studies, followed by well-controlled clinical trials, are necessary to fully characterize the side effect profile of this compound in humans and to determine if it truly offers a safer alternative to ketamine. This guide will be updated as more data becomes available.
References
- 1. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response characteristics of ketamine effect on locomotion, cognitive function and central neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response characteristics of intravenous ketamine on dissociative stereotypy, locomotion, sensorimotor gating, and nociception in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antidepressant Effects of Lu AF90103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF90103 is an investigational compound with a novel mechanism of action targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuropsychiatric disorders. This guide provides a comprehensive comparison of this compound with other antidepressant alternatives, supported by available preclinical experimental data. The information is intended to assist researchers and drug development professionals in evaluating its potential as a next-generation antidepressant.
This compound is a methyl ester prodrug of compound 42d.[1][2][3] Compound 42d is a partial agonist of the GluN1/GluN2B subtype of the NMDA receptor complex, exhibiting 24% efficacy and an EC50 value of 78 nM.[1][2][3] This mechanism is distinct from traditional antidepressants that primarily target monoaminergic systems. The rationale for developing a GluN2B partial agonist is to achieve the rapid antidepressant effects observed with NMDA receptor antagonists like ketamine, while potentially avoiding their psychotomimetic side effects.[2][4]
Preclinical Efficacy of this compound
Preclinical studies in rat models have demonstrated the antidepressant-like potential of this compound. Administration of the prodrug led to both acute and lasting effects in various assays relevant to neuropsychiatric conditions.[1][2][3] These studies suggest that this compound can effectively cross the blood-brain barrier and exert its pharmacological action on the central nervous system.[1][2][3]
In Vivo Models:
-
Antidepressant-Sensitive Models: this compound has shown efficacy in established rodent models sensitive to antidepressant treatment.[1][2][3] While specific quantitative data from these studies, such as in the Forced Swim Test or Chronic Mild Stress model, are not publicly available, the positive outcomes suggest a promising antidepressant profile.
-
Stress-Sensitive Hippocampal Pathway: The compound has demonstrated lasting effects in a stress-sensitive hippocampal pathway model, indicating its potential to modulate neurobiological processes affected by chronic stress, a key factor in the pathophysiology of depression.[1][2][3]
-
Seizure Model: this compound has been evaluated in a seizure model, suggesting its activity on central nervous system excitability, a domain often explored for novel neuropsychiatric drugs.[1][2][3]
-
Electroencephalogram (EEG) Studies: In rat EEG studies, this compound demonstrated a significant effect on high-frequency oscillations (HFO), a translatable biomarker that is also modulated by other rapid-acting antidepressants like ketamine.[4]
Comparative Data
Direct comparative preclinical data between this compound and other classes of antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), are not yet available in the public domain. The primary comparators discussed in the context of its mechanism of action are ketamine and D-cycloserine (DCS), another NMDA receptor modulator.[1][2][3]
Table 1: Mechanistic Comparison of this compound and Other Antidepressants
| Compound/Class | Primary Mechanism of Action | Onset of Action (Preclinical/Clinical) | Key Preclinical Behavioral Effects |
| This compound (active form 42d) | Partial agonist of the GluN1/GluN2B NMDA receptor complex.[1][2][3] | Rapid (inferred from preclinical models).[1][2][3] | Efficacy in antidepressant-sensitive and stress models.[1][2][3] |
| Ketamine | Non-competitive NMDA receptor antagonist.[4] | Rapid (hours).[4] | Reduced immobility in Forced Swim Test, reversal of stress-induced anhedonia.[4] |
| D-cycloserine (DCS) | Partial agonist at the glycine (B1666218) site of the NMDA receptor.[1][2] | Variable. | Antidepressant-like effects in some preclinical models.[4] |
| SSRIs (e.g., Fluoxetine, Escitalopram) | Selective inhibition of serotonin reuptake. | Delayed (weeks). | Increased swimming time in Forced Swim Test, reversal of stress-induced anhedonia after chronic treatment. |
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies on this compound are proprietary. However, this section outlines the general methodologies for the key experiments typically used to validate antidepressant effects.
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral test to screen for antidepressant activity.
-
Apparatus: A cylindrical tank (typically 40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Rats are placed in the water tank for 15 minutes. This session is for habituation.
-
Test session (Day 2): 24 hours after the pre-test, rats are again placed in the tank for a 5-minute session. The test is recorded for later analysis.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test session is measured. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) Model in Rats
The CMS model is a validated animal model of depression that induces anhedonia, a core symptom of the disorder.
-
Procedure: For a period of several weeks (typically 4-8 weeks), rats are exposed to a series of mild, unpredictable stressors. These stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Overnight illumination
-
Damp bedding
-
Social isolation
-
Crowded housing
-
-
Sucrose (B13894) Preference Test: Anhedonia is assessed by measuring the preference for a sweetened solution over water.
-
Rats are presented with two bottles, one containing a 1% sucrose solution and the other containing plain water.
-
The consumption of each liquid is measured over a specific period (e.g., 24 hours).
-
Sucrose preference is calculated as: (Sucrose solution intake / Total fluid intake) x 100%.
-
-
Data Analysis: A significant reduction in sucrose preference in the CMS group compared to a control group indicates the induction of an anhedonic state. The ability of a test compound to reverse this deficit is indicative of an antidepressant effect.
Visualizations
Signaling Pathway
The proposed mechanism of action for the antidepressant effects of a GluN2B partial agonist like the active form of this compound involves the modulation of glutamatergic signaling, leading to downstream effects on synaptic plasticity.
References
Assessing the Therapeutic Window: A Comparative Analysis of Lu AF90103 and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic windows of Lu AF90103 and ketamine, focusing on their distinct mechanisms of action and available preclinical and clinical data. The information is intended to inform research and development in the field of rapid-acting antidepressants.
Executive Summary
Ketamine, a non-competitive NMDA receptor antagonist, has revolutionized the treatment of depression with its rapid and robust antidepressant effects. However, its clinical utility is hampered by a narrow therapeutic window, characterized by dose-limiting psychotomimetic side effects and abuse potential. This compound, a partial agonist of the GluN1/GluN2B NMDA receptor complex, represents a novel approach aimed at achieving rapid antidepressant efficacy with an improved safety and tolerability profile. This guide synthesizes the current understanding of both compounds, presenting available quantitative data, experimental methodologies for assessing their therapeutic windows, and visualizations of their proposed signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ketamine. It is important to note that direct comparative preclinical studies on the therapeutic index of this compound are not publicly available. Therefore, a direct quantitative comparison is limited.
| Parameter | This compound | Ketamine | Source |
| Mechanism of Action | Partial agonist of the GluN1/GluN2B NMDA receptor complex | Non-competitive NMDA receptor antagonist | [1][2][3] |
| Receptor Affinity (EC50/Ki) | EC50 = 78 nM (for active metabolite 42d at GluN1/GluN2B) | Ki = 0.30 μM ((S)-ketamine for NMDA receptor) | [1][2][3] |
| Efficacy | 24% partial agonism at GluN1/GluN2B | Full antagonist | [1][2][3] |
Table 1: Mechanistic and Potency Comparison
| Parameter | This compound | Ketamine | Source |
| Antidepressant Efficacy (Preclinical) | Significant reduction in immobility time in rat Porsolt swim test at 3 mg/kg, s.c. (administered 24h prior) | Significant reduction in immobility time in rat Porsolt swim test at 5 mg/kg, s.c. (administered 24h prior) | [2] |
| Antidepressant Efficacy (Clinical) | Not yet established in clinical trials | 0.5 mg/kg IV infusion over 40 minutes shows rapid antidepressant effects | [4] |
| Adverse Effects (Preclinical) | No indication of psychotomimetic-associated effects reported in initial studies. Screened against >100 targets with minimal off-target activities (Ki = 4.1 μM for 5HT2B, Ki = 1.9 μM for MT3). | Induces hyperlocomotion, stereotypy, and deficits in prepulse inhibition in rodents, indicative of psychotomimetic effects. | [2][5] |
| Adverse Effects (Clinical) | Not yet established in clinical trials | Dissociative symptoms, psychotomimetic effects, increased blood pressure. | [4] |
| Toxicity (LD50) | Data not publicly available | ~400 mg/kg (i.p., mice) | [6] |
| Therapeutic Index (Preclinical Estimation) | Cannot be calculated from available data | ~40-160 (based on antidepressant effective doses of 2.5-10 mg/kg in rodents and an LD50 of 400 mg/kg) | [5][6] |
Table 2: Efficacy and Safety Profile Comparison
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the therapeutic windows of novel compounds like this compound against established drugs like ketamine. Below are protocols for key preclinical assays.
Forced Swim Test (FST) for Antidepressant Efficacy in Rats
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.[7][8][9][10][11]
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant effect.
Apparatus:
-
A transparent glass or plastic cylinder (40-60 cm height, 20 cm diameter).
-
Water maintained at 23-25°C.
-
A video camera for recording the sessions.
Procedure:
-
Habituation (Day 1): Each rat is individually placed in the cylinder filled with water to a depth of 30 cm for a 15-minute pre-swim session. After the session, the rat is removed, dried with a towel, and returned to its home cage.
-
Drug Administration: The test compound (e.g., this compound or ketamine) or vehicle is administered according to the study design (e.g., 24 hours before the test session).
-
Test Session (Day 2): 24 hours after the pre-swim, the rat is placed back into the cylinder with water for a 5-minute test session. The entire session is recorded.
-
Behavioral Scoring: An observer blinded to the treatment groups scores the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
Prepulse Inhibition (PPI) Test for Psychotomimetic Potential in Rodents
The Prepulse Inhibition (PPI) test is a neurological test that measures sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.[12][13][14][15][16] It is used to assess the potential of a drug to induce psychotomimetic-like effects.
Objective: To evaluate the sensorimotor gating function by measuring the extent to which a weak auditory prestimulus (prepulse) inhibits the startle response to a subsequent strong auditory stimulus (pulse). A disruption in PPI is indicative of psychotomimetic potential.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver auditory stimuli, and a sensor to measure the startle response.
Procedure:
-
Acclimation: The animal is placed in the holding cylinder within the chamber and allowed to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 dB, 20 ms duration) is presented.
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound and ketamine, and a typical experimental workflow for assessing the therapeutic window.
Conclusion
This compound, with its distinct mechanism as a GluN1/GluN2B partial agonist, holds promise for a wider therapeutic window compared to the non-selective NMDA receptor antagonist ketamine. The preclinical data, although limited, suggest that this compound may retain antidepressant-like efficacy while potentially avoiding the psychotomimetic effects that limit ketamine's use. However, a definitive comparison of their therapeutic windows awaits the public release of comprehensive preclinical safety and toxicology data for this compound, including LD50 or MTD values, and ultimately, human clinical trial results. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other novel rapid-acting antidepressants.
References
- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Antidepressant-Like Effects of a Clinically Relevant Dose of Ketamine Are Accompanied by Biphasic Alterations in Working Memory in the Wistar Kyoto Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-pulse Inhibition [augusta.edu]
- 14. med-associates.com [med-associates.com]
- 15. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 16. mmpc.org [mmpc.org]
Validating the Selectivity of Lu AF90103 for GluN2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lu AF90103, a novel GluN2B subunit-selective NMDA receptor modulator, against other established compounds. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the objective assessment of its selectivity profile.
Comparative Selectivity Profile of GluN2B Modulators
The selectivity of a compound for its intended target over other related targets is a critical determinant of its therapeutic potential and side-effect profile. The table below summarizes the available quantitative data for this compound's active metabolite (compound 42d) and compares it with other well-characterized GluN2B-selective antagonists.
| Compound | GluN2B | GluN2A | GluN2C | GluN2D | Selectivity (GluN2A/GluN2B) | Compound Type |
| Compound 42d (active metabolite of this compound) | 78 nM (EC50)[1][2][3] | Data not available | Data not available | Data not available | Up to 6-fold preference for GluN2B | Partial Agonist |
| Ro 25-6981 | 9 nM (IC50) | 52,000 nM (IC50) | >100,000 nM (IC50) | >100,000 nM (IC50) | >5700-fold | Antagonist |
| Ifenprodil | 120 nM (IC50) | >10,000 nM (IC50) | Data not available | Data not available | >83-fold | Antagonist |
| CP-101,606 | 39 nM (IC50) | >100,000 nM (IC50) | >100,000 nM (IC50) | >100,000 nM (IC50) | >2500-fold | Antagonist |
EC50 values indicate the concentration for 50% of maximal effect (agonism), while IC50 values represent the concentration for 50% inhibition (antagonism). Data for competitor compounds are compiled from various sources and may have been determined under different experimental conditions.
Experimental Methodologies
Accurate determination of compound selectivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for two standard assays used to characterize the interaction of compounds with specific NMDA receptor subunits.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for characterizing the functional effects of compounds on specific ion channel subtypes.
Objective: To determine the potency and efficacy (agonist, partial agonist, or antagonist activity) of a test compound at different NMDA receptor subunit combinations.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA for human or rat GluN1 and desired GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D)
-
Barth's culture medium
-
Extracellular recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, 0.01 mM EDTA, pH 7.4)
-
Agonist solutions (L-glutamate and glycine)
-
Test compound solutions at various concentrations
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Borosilicate glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
Procedure:
-
Oocyte Preparation: Healthy, defolliculated oocytes are injected with a mixture of cRNA for the GluN1 subunit and one of the GluN2 subunits in a 1:2 ratio (approximately 5-10 ng total cRNA in 20-50 nl of RNase-free water).
-
Incubation: Injected oocytes are incubated at 15-18°C for 2-7 days in Barth's culture medium to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with the extracellular recording solution. The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -40 mV to -70 mV.
-
Agonist Application: A saturating concentration of L-glutamate and glycine (B1666218) (e.g., 100 µM each) is applied to elicit a maximal current response.
-
Compound Application: The test compound is co-applied with the agonists at varying concentrations to determine its effect on the NMDA receptor-mediated current.
-
Data Analysis: Concentration-response curves are generated by plotting the current response as a function of the test compound concentration. For agonists and partial agonists, EC50 values and maximal efficacy are calculated. For antagonists, IC50 values are determined.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To quantify the affinity of a test compound for the GluN2B subunit of the NMDA receptor.
Materials:
-
Cell membranes prepared from cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with GluN1/GluN2B) or from brain regions rich in the target receptor (e.g., rat forebrain).
-
A selective radioligand for the GluN2B subunit (e.g., [3H]ifenprodil or a more selective alternative like [3H]OF-NB1).[4]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound at a range of concentrations.
-
A non-specific binding competitor (e.g., a high concentration of a known non-radioactive GluN2B ligand like CP-101,606).[4]
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of the non-specific competitor) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in validating the selectivity of a compound for NMDA receptor subunits.
Caption: Workflow for determining NMDA receptor subunit selectivity.
The diagram above outlines the two primary experimental pathways for assessing the selectivity of a compound like this compound. Both the functional electrophysiological approach and the direct binding affinity assay are crucial for building a comprehensive selectivity profile.
Signaling Pathway Context
Understanding the signaling context of the NMDA receptor is essential for interpreting the functional consequences of subunit-selective modulation.
Caption: Simplified NMDA receptor signaling pathway.
This diagram illustrates the binding of the primary agonists, glutamate and glycine, to the NMDA receptor, leading to channel opening and calcium influx. This compound's active metabolite, compound 42d, acts as a partial agonist at the glycine binding site on the GluN1 subunit, modulating this process with a preference for receptors containing the GluN2B subunit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Lu AF90103's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of Lu AF90103, a novel NMDA receptor partial agonist, with other relevant compounds. The data presented is collated from preclinical studies to offer an objective overview of its potential as a therapeutic agent for neuropsychiatric disorders.
Executive Summary
This compound is a methyl ester prodrug of 42d, a potent partial agonist of the GluN1/GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Preclinical evidence suggests that this compound exhibits antidepressant-like effects in rodent models. This guide compares its behavioral profile with that of D-cycloserine (DCS), another NMDA receptor partial agonist, and the fast-acting antidepressant, ketamine. While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed assessment of this compound's potential.
Mechanism of Action: NMDA Receptor Modulation
This compound acts as a partial agonist at the GluN1/GluN2B NMDA receptor complex.[1][2][3] This mechanism is distinct from traditional antidepressants that primarily target monoaminergic systems. Partial agonism of the NMDA receptor is a therapeutic strategy aimed at modulating glutamatergic neurotransmission without inducing the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine. D-cycloserine also acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor.
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
A Comparative Analysis of the Long-Term Effects of Lu AF90103 and Esketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term effects of Lu AF90103 and esketamine, two N-methyl-D-aspartate (NMDA) receptor modulators with potential applications in the treatment of neuropsychiatric disorders. While esketamine is an approved treatment for treatment-resistant depression (TRD), this compound is a novel compound in the preclinical stages of development. This comparison is based on available clinical data for esketamine and preclinical data for this compound.
Mechanism of Action: A Tale of Two Modulators
Esketamine, the S-enantiomer of ketamine, acts as a non-competitive antagonist of the NMDA receptor.[1][2][3] Its antidepressant effects are believed to stem from the blockade of NMDA receptors on GABAergic interneurons, which leads to a surge in glutamate (B1630785) release.[4][5] This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in downstream signaling cascades that promote neurogenesis and synaptic plasticity, including the activation of brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][3][4][5]
In contrast, this compound is a partial agonist at the glycine (B1666218) binding site of the GluN1/GluN2B subtype of the NMDA receptor.[6][7][8] It is a prodrug (42e) of the active compound 42d, designed to cross the blood-brain barrier.[6][7][8] As a partial agonist, it is hypothesized to modulate NMDA receptor activity, aiming to achieve therapeutic effects without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine.[6][7]
Signaling Pathway Diagrams
Caption: Esketamine's Mechanism of Action.
Caption: Proposed Mechanism of Action for this compound.
Long-Term Efficacy: Clinical vs. Preclinical Data
Esketamine
Long-term studies of esketamine nasal spray, in conjunction with an oral antidepressant, have demonstrated sustained efficacy in patients with TRD. The SUSTAIN-2 and SUSTAIN-3 studies provide the most robust long-term data.
Table 1: Long-Term Efficacy of Esketamine in TRD
| Study | Duration | Key Efficacy Outcomes | Citation(s) |
| SUSTAIN-2 | Up to 1 year | Continued use of esketamine resulted in a statistically significant delay in time to relapse compared to placebo among stable remitters and responders. | [9][10] |
| SUSTAIN-3 | Up to 6.5 years | Improvement in depressive symptoms (measured by MADRS) was generally maintained during the long-term optimization/maintenance phase. Remission rates were 48.5% at week 112 and 49.6% at the optimization/maintenance endpoint. | [11][12] |
This compound
As this compound is in preclinical development, there is no human data on its long-term efficacy. In vivo studies in rat models have shown both acute and lasting effects.
Table 2: Preclinical Efficacy of this compound
| Animal Model | Key Findings | Citation(s) |
| Rat models of neuropsychiatric diseases | Administration of the prodrug (42e) led to the active compound (42d) demonstrating lasting effects in the stress-sensitive hippocampal pathway and an antidepressant-sensitive model. | [6][7][8][13][14] |
Long-Term Safety and Tolerability
Esketamine
Long-term treatment with esketamine has been generally well-tolerated, with no new safety signals identified in studies lasting up to 6.5 years.[11][15]
Table 3: Common Long-Term Adverse Events of Esketamine (from SUSTAIN-3)
| Adverse Event | Incidence (%) | Citation(s) |
| Headache | 36.9 | [11][12] |
| Dizziness | 33.9 | [11][12] |
| Nausea | 33.6 | [11][12] |
| Dissociation | 25.5 | [11][12] |
| Nasopharyngitis | 23.8 | [11][12] |
| Somnolence | 23.1 | [11][12] |
| Dysgeusia | 20.2 | [11][12] |
| Back pain | 20.0 | [11][12] |
Most adverse events were transient and occurred on the day of dosing.[11][16] Concerns about cognitive impairment have been addressed in clinical trials, which found that cognition generally remains stable or improves over time with appropriate use.[17][18][19] While there is a potential for abuse due to its relation to ketamine, long-term studies have not reported significant issues with drug-seeking behavior or abuse when administered under medical supervision.[9][16]
This compound
There is no human safety data for this compound. The preclinical development of this compound was driven by the goal of identifying a compound with antidepressant effects that avoids the psychotomimetic effects associated with ketamine.[6][7][8] The partial agonist mechanism at the GluN2B subtype is intended to provide a more modulated effect on the NMDA receptor system. Further studies will be required to determine its long-term safety profile.
Experimental Protocols
Esketamine: SUSTAIN-3 Study Design
The SUSTAIN-3 study was a Phase 3, open-label, single-arm, long-term extension study to evaluate the safety and efficacy of esketamine nasal spray in adults with TRD.
Caption: Simplified Workflow of the SUSTAIN-3 Study.
-
Participants: Adults with TRD who had participated in one of six previous Phase 3 studies.
-
Intervention: Esketamine nasal spray administered in conjunction with an oral antidepressant. Dosing was flexible and individualized during the optimization/maintenance phase based on the severity of depression.
-
Primary Outcome: Assessment of long-term safety.
-
Efficacy Endpoints: Change in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[11][12]
This compound: Preclinical In Vivo Models
Preclinical evaluation of this compound involved various in vivo models in rats to assess its acute and lasting effects.
-
Blood-Brain Barrier Penetration: Confirmed using rat microdialysis studies, which showed that the methyl ester prodrug (42e) effectively delivered the active compound (42d) to the brain.[6][7][8]
-
Antidepressant-like Effects: Assessed in an antidepressant-sensitive model in rats, where the administration of 42e resulted in lasting effects.[6][7][13][14]
-
Effects on Hippocampal Pathway: The compound demonstrated lasting effects in the stress-sensitive hippocampal pathway in rats, suggesting a potential to modulate neural circuits implicated in depression.[6][7][13][14]
Conclusion
Esketamine has a well-documented profile of long-term safety and sustained efficacy for the treatment of TRD, supported by extensive clinical trial data. Its mechanism as an NMDA receptor antagonist provides rapid antidepressant effects but also necessitates careful monitoring for transient side effects.
This compound represents a novel approach to modulating the NMDA receptor system. As a partial agonist targeting the GluN2B subtype, it holds the potential for antidepressant efficacy with a potentially different side-effect profile, particularly concerning psychotomimetic effects. However, it is crucial to emphasize that this compound is in the early stages of development, and its long-term effects in humans are yet to be determined. Future clinical trials will be essential to establish its safety, tolerability, and efficacy in comparison to existing treatments like esketamine.
This guide highlights the current state of knowledge for both compounds, providing a framework for understanding their distinct mechanisms and the available evidence for their long-term effects. As research progresses, a more direct comparison of their clinical profiles will become possible.
References
- 1. cocorone-clinic.com [cocorone-clinic.com]
- 2. mcleanntc.com [mcleanntc.com]
- 3. Esketamine: new hope for the treatment of treatment-resistant depression? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms [mdpi.com]
- 6. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-term Safety and Efficacy of Esketamine Nasal Spray Plus an Oral Antidepressant in Patients with Treatment-resistant Depression– an Asian Sub-group Analysis from the SUSTAIN-2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Safety and efficacy with esketamine in treatment-resistant depression: long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Item - Advancements in NMDA Receptor-Targeted Antidepressants: From dâCycloserine Discovery to Preclinical Efficacy of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 15. Long-term safety and maintenance of response with esketamine nasal spray in participants with treatment-resistant depression: interim results of the SUSTAIN-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term Safety and Efficacy of Esketamine Nasal Spray Plus an Oral Antidepressant in Patients with Treatment-resistant Depression- an Asian Sub-group Analysis from the SUSTAIN-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Long-term safety of ketamine and esketamine in treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lu AF90103: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the novel research compound Lu AF90103 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a recently synthesized molecule, a specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not yet publicly available. However, by leveraging data from structurally related compounds and adhering to established best practices for laboratory chemical waste management, a robust and safe disposal plan can be implemented. This guide offers a procedural, step-by-step approach to assist researchers, scientists, and drug development professionals in this process.
This compound is identified as a methyl ester prodrug of a partial agonist of the GluN1/GluN2B complex, with the chemical formula C13H15N3O3S. In the absence of a dedicated SDS for this compound, the disposal and handling procedures for D-Cycloserine, a compound within the same class of NMDA receptor modulators, can serve as a conservative preliminary guide. It is imperative to handle this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Quantitative Data and Chemical Properties
The following table summarizes the known properties of this compound and the relevant safety data for D-Cycloserine, which can inform the disposal protocol.
| Property | This compound | D-Cycloserine | Data Source |
| Chemical Name | Not formally assigned | D-4-Amino-3-isoxazolidinone | [1] |
| CAS Number | Not assigned | 68-41-7 | [1] |
| Molecular Formula | C13H15N3O3S | C3H6N2O2 | [1] |
| Appearance | Not specified | Off-white powder/solid | [1] |
| Solubility | Not specified | Soluble in water (up to 100 mg/ml) | [2] |
| Stability | Stable under normal conditions. As a methyl ester prodrug, it may be susceptible to hydrolysis.[3][4] | Stable under normal conditions. | [1] |
| Hazardous Decomposition Products | Not specified | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol is a general guideline for the disposal of this compound based on best practices for handling novel research compounds and data from D-Cycloserine.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust formation.[1]
-
Place the solid waste into a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[5]
-
-
Contaminated Materials:
-
Any materials used to handle this compound (e.g., pipette tips, weighing paper, contaminated gloves) should be considered hazardous waste and placed in the designated solid chemical waste container.
-
3. Labeling and Storage:
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[6]
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about this compound.
5. Decontamination:
-
Wipe down all surfaces that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of a novel research chemical like this compound.
By following these procedures and visualizations, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance on handling any new or unfamiliar chemical compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. carlroth.com [carlroth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Forefront of Neuroscience: A Safety and Handling Guide for Lu AF90103
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Lu AF90103, a novel preclinical antidepressant that acts as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] As a potent, novel chemical entity, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe and effective use of this compound.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a conservative approach to handling, based on guidelines for potent pharmaceutical compounds, is required.[2][3][4] The following PPE recommendations are based on a risk assessment for handling small, research-scale quantities of novel, potent compounds.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Certified Chemical Fume Hood or Vented Balance Enclosure- Nitrile Gloves (Double Gloving Recommended)- Disposable Lab Coat with Knit Cuffs- ANSI-Approved Safety Glasses with Side Shields or Goggles- Face Mask (N95 or higher) | High risk of aerosolization and inhalation of fine particles. Containment and respiratory protection are critical to prevent exposure. |
| Solution Preparation and Dilution | - Certified Chemical Fume Hood- Nitrile Gloves- Disposable Lab Coat- ANSI-Approved Safety Glasses with Side Shields or Goggles | Minimizes inhalation of vapors and protects against splashes of the compound in solution. |
| In Vitro / In Vivo Administration | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard laboratory practice to prevent skin contact and eye exposure during experimental procedures. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound within the laboratory is essential for maintaining a safe working environment.
1. Compound Receipt and Storage:
-
Upon receipt, verify the container's integrity.
-
Log the compound in the chemical inventory.
-
Store in a designated, labeled, and well-ventilated area, away from incompatible materials. Specific storage conditions (e.g., temperature, light sensitivity) should be determined based on any information provided by the supplier or based on the stability of similar compounds.
2. Experimental Procedures:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and necessary control measures.[5]
-
Containment: All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood or other appropriate containment device.
-
Spill Management: A spill kit appropriate for chemical spills should be readily available. In case of a spill, evacuate the area, and follow established institutional procedures for hazardous material cleanup.
3. Decontamination and Waste Disposal:
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The choice of decontaminating solution will depend on the solvent used for the compound.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
-
Disposal: Dispose of all this compound waste through the institution's hazardous waste management program. Do not dispose of down the drain or in general trash.
Quantitative Data
While extensive public data on this compound is limited, the following quantitative information has been reported in scientific literature.
Table 2: Reported Quantitative Data for this compound and its Active Metabolite
| Parameter | Value | Description | Source |
| EC₅₀ (Active Metabolite 42d) | 78 nM | The half maximal effective concentration for the active metabolite at the GluN1/GluN2B NMDA receptor complex. | [1][6] |
| Efficacy (Active Metabolite 42d) | 24% | The partial agonist efficacy of the active metabolite at the GluN1/GluN2B NMDA receptor complex. | [1][6] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that, once administered, is converted to its active metabolite, compound 42d.[1] This active compound functions as a partial agonist at the NMDA receptor, specifically targeting the GluN2B subunit.[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[7][8]
Upon binding of the co-agonists glutamate (B1630785) and glycine (B1666218) (or D-serine), and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺).[8][9] This influx of Ca²⁺ initiates a cascade of downstream signaling events. As a partial agonist, the active form of this compound modulates this channel opening, leading to a submaximal response compared to a full agonist.[7][10]
Caption: NMDA receptor signaling pathway modulated by the active form of this compound.
This guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Researchers are encouraged to seek additional information and training as it becomes available for this and other novel compounds.
References
- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 5. allucent.com [allucent.com]
- 6. researchgate.net [researchgate.net]
- 7. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
